Product packaging for 6,6'-Dimethyl-3,3'-bipyridazine(Cat. No.:CAS No. 24049-45-4)

6,6'-Dimethyl-3,3'-bipyridazine

Cat. No.: B1596921
CAS No.: 24049-45-4
M. Wt: 186.21 g/mol
InChI Key: CMFATCQPFXCGRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

6,6'-Dimethyl-3,3'-bipyridazine (CAS 24049-45-4) is an aromatic organic compound with the molecular formula C₁₀H₁₀N₄ and a molecular weight of 186.21 g/mol . This compound belongs to the family of bipyridazine ligands, which are composed of two pyridazine rings—six-membered heterocycles containing two adjacent nitrogen atoms—linked by a single bond at the 3,3' positions . The specific substitution with methyl groups at the 6 and 6' positions confers distinct steric and electronic properties that fine-tune its behavior as a ligand . Unlike the more common chelating ligands such as 2,2'-bipyridine, the 3,3'-bipyridazine scaffold is typically non-chelating due to the spatial separation and orientation of its nitrogen donor atoms . This structural feature makes it an excellent building block for constructing coordination polymers and bridging multiple metal centers . The electron-donating methyl groups enhance the electron density of the aromatic system, increasing the ligand's basicity and often leading to more stable metal complexes compared to its unsubstituted parent compound . The steric bulk introduced by the methyl groups also influences the molecule's conformation and the geometry of the resulting metal complexes, providing kinetic stability and protecting the metal center . In research applications, this compound serves as a versatile precursor and ligand in several cutting-edge fields. In coordination chemistry, it is used to synthesize and characterize metal complexes with transition metals, where its unique bite angle and steric profile dictate the complex's coordination number and geometry . In materials science, metal complexes incorporating this ligand are investigated for their photophysical properties and potential applications in luminescent materials, such as sensors and organic light-emitting diodes (OLEDs) . Furthermore, the bipyridazine core is a valuable scaffold in medicinal chemistry and drug discovery. Recent studies have designed novel bipyridazine derivatives as potent agonists for the Stimulator of Interferon Genes (STING) receptor, a promising target in cancer immunotherapy . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H10N4 B1596921 6,6'-Dimethyl-3,3'-bipyridazine CAS No. 24049-45-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methyl-6-(6-methylpyridazin-3-yl)pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4/c1-7-3-5-9(13-11-7)10-6-4-8(2)12-14-10/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMFATCQPFXCGRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)C2=NN=C(C=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80376230
Record name 6,6'-DIMETHYL-3,3'-BIPYRIDAZINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80376230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24049-45-4
Record name 6,6'-DIMETHYL-3,3'-BIPYRIDAZINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80376230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 6,6'-Dimethyl-3,3'-bipyridazine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6,6'-Dimethyl-3,3'-bipyridazine, a heterocyclic organic compound of interest in coordination chemistry and medicinal research. This document collates available data on its chemical and physical properties, outlines synthetic strategies, and explores its potential applications, particularly as a bridging ligand in metal-organic frameworks and as a scaffold for developing novel therapeutics. Due to the limited availability of detailed experimental data for this specific compound in the public domain, this guide also incorporates information from closely related bipyridazine derivatives to provide a broader context for its potential characteristics and applications.

Core Properties of this compound

This compound is a symmetrical aromatic heterocycle. The presence of four nitrogen atoms significantly influences its electronic properties, and the methyl groups introduce steric and electronic modifications.[1]

Chemical and Physical Data

A summary of the key quantitative data for this compound is presented in Table 1.

PropertyValueSource
CAS Number 24049-45-4[1]
Molecular Formula C₁₀H₁₀N₄[1]
Molecular Weight 186.21 g/mol [1]
Melting Point 240.0-240.2 °CChemicalBook
Boiling Point (Predicted) 461.0 ± 40.0 °CChemicalBook
InChI Key CMFATCQPFXCGRZ-UHFFFAOYSA-N[1]
Spectroscopic Data
  • ¹H NMR: Aromatic protons typically appear in the downfield region of the spectrum. The methyl protons would be expected to appear as a singlet in the upfield region.

  • ¹³C NMR: The spectrum would show signals corresponding to the aromatic carbons and a distinct signal for the methyl carbons.

  • IR Spectroscopy: The IR spectrum would be expected to show characteristic peaks for C=N and C=C bond vibrations within the pyridazine rings. Coordination with a metal ion would lead to shifts in these vibrational frequencies.[1]

Solubility

Specific solubility data for this compound is not widely published. However, based on the solubility of structurally similar compounds like 6-phenylpyridazin-3(2H)-one, it can be inferred that it is likely to be sparingly soluble in water and more soluble in organic solvents such as DMSO and PEG-400.

Synthesis of this compound

While a specific, detailed experimental protocol for the synthesis of this compound is not available in the reviewed literature, two primary synthetic strategies for the bipyridazine core have been described.[1]

Synthetic Strategies
  • Direct Catalytic Cross-Coupling: This approach involves the palladium-catalyzed cross-coupling of pre-functionalized pyridazine precursors to form the C-C bond between the two rings.[1]

  • Stepwise Functional Group Transformations: An alternative route starts with a more readily available precursor, such as 6,6'-dimethyl-2,2'-bipyridine. This method involves a series of functional group transformations to convert the bipyridine framework into the bipyridazine system. This can include the introduction of hydrazine or diazine moieties at the 3 and 3' positions, followed by cyclization.[1]

Representative Experimental Workflow

The following diagram illustrates a generalized workflow for the synthesis of a bipyridazine compound from a bipyridine precursor, a strategy mentioned for the synthesis of this compound.

G start Start with 6,6'-Dimethyl-2,2'-bipyridine functionalization Functionalization at 3 and 3' positions start->functionalization Chemical Modification hydrazine_intro Introduction of Hydrazine/ Diazine Moieties functionalization->hydrazine_intro Reaction with Hydrazine/Diazine Source cyclization Cyclization to form Bipyridazine Rings hydrazine_intro->cyclization Ring Formation product This compound cyclization->product Final Product

A generalized synthetic workflow for this compound.

Applications in Research and Development

The unique structural features of this compound make it a molecule of interest in several scientific domains.

Coordination Chemistry and Materials Science

Due to the orientation of its nitrogen lone pairs, 3,3'-bipyridazine derivatives like this compound typically act as bridging ligands, connecting two different metal centers, rather than as chelating agents. This property makes them valuable building blocks for the construction of metal-organic frameworks (MOFs) and coordination polymers. The methyl groups can influence the steric environment around the metal centers and the electronic properties of the resulting materials.

Medicinal Chemistry: STING Receptor Agonists

Recent research has highlighted the potential of bipyridazine derivatives as agonists for the Stimulator of Interferon Genes (STING) receptor.[2][3][4] The STING pathway is a critical component of the innate immune system, and its activation can lead to potent anti-tumor and anti-viral responses.

Bipyridazine-based STING agonists have been shown to bind to the STING protein, inducing a conformational change that triggers a downstream signaling cascade.[3][4] This leads to the phosphorylation of STING, TBK1, and IRF3, ultimately resulting in the production of type I interferons and other pro-inflammatory cytokines.[5] While this compound has not been specifically identified as a STING agonist in the reviewed literature, its core structure is representative of this class of molecules.

The following diagram illustrates the STING signaling pathway and the role of a bipyridazine agonist.

G agonist Bipyridazine Agonist sting STING Dimer (ER Membrane) agonist->sting Binds to conformational_change Conformational Change sting->conformational_change Induces tbk1_recruitment TBK1 Recruitment and Activation conformational_change->tbk1_recruitment Leads to sting_phos STING Phosphorylation tbk1_recruitment->sting_phos Phosphorylates irf3_recruitment IRF3 Recruitment sting_phos->irf3_recruitment Serves as docking site for irf3_phos IRF3 Phosphorylation irf3_recruitment->irf3_phos Leads to irf3_dimerization IRF3 Dimerization irf3_phos->irf3_dimerization Results in nuclear_translocation Nuclear Translocation irf3_dimerization->nuclear_translocation Undergoes gene_transcription Type I IFN Gene Transcription nuclear_translocation->gene_transcription Initiates ifn_production Type I Interferon Production gene_transcription->ifn_production Results in

Representative STING signaling pathway activated by a bipyridazine agonist.

Conclusion

This compound is a molecule with significant potential, particularly as a structural component in materials science and as a foundational scaffold in medicinal chemistry. While detailed experimental data for this specific compound is limited, the broader understanding of bipyridazine derivatives suggests promising avenues for future research. Further investigation into its synthesis, characterization, and biological activity is warranted to fully explore its utility in various scientific and therapeutic applications.

References

An In-depth Technical Guide on the Synthesis and Characterization of 6,6'-Dimethyl-3,3'-bipyridazine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Bipyridazine derivatives are a class of nitrogen-containing heterocyclic compounds that have garnered considerable interest due to their diverse biological activities. The arrangement of the nitrogen atoms in the pyridazine rings and the nature of the linkage between them significantly influence their chemical and physical properties. 6,6'-Dimethyl-3,3'-bipyridazine is distinguished by the C-C bond at the 3 and 3' positions, which results in a non-chelating ligand architecture. This feature, combined with the presence of electron-donating methyl groups at the 6 and 6' positions, modulates the electronic properties of the molecule, enhancing its potential for interaction with biological targets.

Recent studies have highlighted the potential of bipyridazine derivatives as potent agonists of the STING receptor.[1][2][3] The STING pathway plays a crucial role in the innate immune response to cytosolic DNA from pathogens and damaged cells, leading to the production of type I interferons and other pro-inflammatory cytokines. Activation of STING has emerged as a promising strategy in cancer immunotherapy, making the development of novel STING agonists a key area of research for drug development professionals.

Synthesis Strategies

The synthesis of this compound can be approached through several general strategies commonly employed for the preparation of bipyridine and bipyridazine skeletons. The primary challenge lies in the formation of the C-C bond between the two pyridazine rings. Two main conceptual pathways can be envisioned:

  • Catalytic Cross-Coupling Reactions: This is a prevalent method for the formation of biaryl compounds. The synthesis would likely involve the coupling of two appropriately substituted 3-halopyridazine precursors in the presence of a transition metal catalyst, such as palladium or nickel.[4] The general workflow for such a synthesis is depicted below.

G General Workflow for Catalytic Cross-Coupling Synthesis cluster_0 Preparation of Precursors cluster_1 Coupling Reaction cluster_2 Workup and Purification cluster_3 Final Product Start 3-Halo-6-methylpyridazine Reaction Catalytic Homocoupling (e.g., Pd or Ni catalyst) Start->Reaction Workup Aqueous Workup Reaction->Workup Purification Chromatography Workup->Purification Product This compound Purification->Product

Caption: General workflow for the synthesis of this compound via catalytic cross-coupling.

  • Construction from Acyclic Precursors: An alternative approach involves the construction of the bipyridazine rings from acyclic precursors. This could involve the condensation of a diketone with hydrazine to form the pyridazine ring, a strategy that is well-established in heterocyclic chemistry.

Due to the lack of a specific published procedure, the exact reagents, catalysts, and reaction conditions would require experimental optimization.

Physicochemical and Spectroscopic Characterization

Once synthesized, the identity and purity of this compound must be confirmed through a combination of physicochemical and spectroscopic techniques.

Physicochemical Properties

The following table summarizes the key physicochemical identifiers for this compound.

PropertyValue
Molecular Formula C₁₀H₁₀N₄
Molecular Weight 186.21 g/mol
CAS Number 24049-45-4
Spectroscopic Data

While a complete, published dataset is not available, the expected spectroscopic characteristics can be inferred.

TechniqueExpected Observations
¹H NMR Signals corresponding to the aromatic protons on the pyridazine rings and a singlet for the methyl group protons. The chemical shifts and coupling constants would be indicative of the substitution pattern.
¹³C NMR Resonances for the carbon atoms of the pyridazine rings and the methyl groups. The chemical shifts would provide information about the electronic environment of each carbon atom.
Mass Spectrometry The molecular ion peak ([M]⁺ or [M+H]⁺) would be observed at an m/z value corresponding to the molecular weight of the compound. Fragmentation patterns could provide further structural information.
Infrared (IR) Spectroscopy Characteristic absorption bands for C=N and C=C stretching vibrations within the aromatic rings, as well as C-H stretching and bending vibrations for the aromatic and methyl protons.

Potential Application in Drug Development: STING Pathway Activation

A significant area of interest for this compound and its derivatives is their potential as agonists of the STING signaling pathway.[1][2][3] This pathway is a key component of the innate immune system's response to infection and cellular stress.

The logical flow of the STING signaling pathway is illustrated in the diagram below.

G Simplified STING Signaling Pathway dsDNA Cytosolic dsDNA (viral or self-origin) cGAS cGAS dsDNA->cGAS activates cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes STING STING (ER membrane) cGAMP->STING binds & activates TBK1 TBK1 STING->TBK1 recruits & activates IRF3 IRF3 TBK1->IRF3 phosphorylates IFNs Type I Interferons (IFNs) & Pro-inflammatory Cytokines IRF3->IFNs induces transcription of Immune_Response Antiviral & Antitumor Immune Response IFNs->Immune_Response

Caption: Simplified schematic of the cGAS-STING signaling pathway.

Small molecule agonists of STING, such as derivatives of this compound, could mimic the action of the natural ligand 2'3'-cGAMP, leading to the activation of downstream signaling and the production of interferons. This has significant therapeutic implications, particularly in oncology, where STING activation can promote an anti-tumor immune response.

Conclusion

This compound represents a promising molecular scaffold for the development of novel chemical entities with potential applications in medicinal chemistry and beyond. While detailed, publicly available protocols for its synthesis and comprehensive characterization data are currently limited, the general principles of heterocyclic chemistry provide a solid foundation for its preparation. The growing interest in bipyridazine derivatives as modulators of the STING pathway underscores the importance of further research into this and related compounds. This guide serves as a foundational resource to stimulate further investigation and unlock the full potential of this compound.

References

An In-depth Technical Guide to the Molecular Structure and Conformation of 6,6'-Dimethyl-3,3'-bipyridazine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6,6'-Dimethyl-3,3'-bipyridazine is a heterocyclic compound of interest in coordination chemistry and materials science. Its unique structural features, arising from the 3,3'-linkage between two pyridazine rings and the presence of methyl groups at the 6 and 6' positions, dictate its conformational preferences and coordination behavior. This technical guide provides a comprehensive overview of the molecular structure, conformation, and synthesis of this compound, drawing upon available data and insights from related compounds to offer a thorough understanding for research and development applications.

Introduction

Bipyridazines are a class of nitrogen-containing heterocyclic compounds composed of two pyridazine rings linked by a single bond. The specific isomer, this compound, is characterized by a C-C bond connecting the 3-positions of the two rings and methyl substituents at the 6 and 6' positions. These structural motifs significantly influence the molecule's steric and electronic properties, distinguishing it from the more commonly studied 2,2'-bipyridines. The 3,3'-linkage imposes a notable structural constraint, often leading to a non-planar or twisted conformation.[1] This inherent twist has profound implications for the electronic communication between the pyridazine rings and the geometry of its metal complexes.[1] The electron-donating methyl groups at the 6 and 6' positions further modulate the electronic properties of the pyridazine rings, enhancing their basicity and potentially leading to the formation of more stable metal complexes compared to the unsubstituted parent ligand.[1]

Molecular Structure and Conformation

The Influence of the 3,3'-Linkage

Unlike the 2,2'-bipyridine isomers which can adopt a planar conformation, especially upon coordination to a metal center, the 3,3'-linkage in this compound is expected to induce a significant twist between the two pyridazine rings.[1] This is due to the steric hindrance between the hydrogen atoms at the 2 and 2' positions of the adjacent rings.

Insights from a Related Isomer: 6,6'-Dimethyl-2,2'-bipyridine

To illustrate the structural parameters that can be determined through X-ray crystallography, data for the related compound, 6,6'-dimethyl-2,2'-bipyridinium tetrachloridocobaltate(II), is presented. In this salt, the dihedral angle between the pyridine rings of the cation is 52.46 (9)°.[2][3][4] The N-C-C-N torsion angle is -128.78 (14)°, indicating an anti-clinal conformation of the ring nitrogen atoms.[2][3][4] While this data is for a protonated 2,2'-bipyridine derivative, it highlights the non-planar nature that can be expected in sterically hindered bipyridine and bipyridazine systems.

Table 1: Illustrative Crystallographic Data for (C₁₂H₁₄N₂)[CoCl₄] (A Related 2,2'-Bipyridine Salt) [2][3]

ParameterValue
Dihedral Angle between Pyridine Rings52.46 (9)°
N1-C6-C7-N2 Torsion Angle-128.78 (14)°
C2-N1-C6 Bond Angle123.47 (14)°
C8-C7-N2 Bond Angle119.92 (14)°

Note: This data is for the cation of 6,6'-dimethyl-2,2'-bipyridinium tetrachloridocobaltate(II) and is provided for illustrative purposes.

dot

Caption: Molecular structure of this compound.

Synthesis Strategies

The synthesis of this compound primarily revolves around the formation of the C-C bond between the two pyridazine rings.[1] Two main retrosynthetic approaches are considered: the coupling of pre-functionalized pyridazine units and the construction of the pyridazine rings from a bipyridine precursor.[1]

Direct Catalytic Cross-Coupling

A prominent method for constructing the bipyridazine linkage involves direct palladium-catalyzed cross-coupling reactions of substituted pyridazine precursors.[1] This approach offers a convergent route to the target molecule.

dot

Direct Cross-Coupling Synthesis cluster_reactants Reactants Pyridazine1 6-Methyl-3-halopyridazine Catalyst Palladium Catalyst Pyridazine1->Catalyst Pyridazine2 6-Methyl-3-(organometallic)pyridazine Pyridazine2->Catalyst Product This compound Catalyst->Product Coupling

Caption: General workflow for direct cross-coupling synthesis.

Synthesis from a Bipyridine Precursor

An alternative strategy involves the synthesis from a more readily available 6,6'-dimethyl-2,2'-bipyridine precursor.[1] This multi-step process involves the introduction of nitrogen atoms to form the pyridazine rings.

dot

Synthesis from Bipyridine Precursor Start 6,6'-Dimethyl-2,2'-bipyridine Step1 Functionalization at 3,3' positions Start->Step1 Step2 Introduction of Hydrazine/Diazine Moieties Step1->Step2 Step3 Cyclization Step2->Step3 Product This compound Step3->Product

Caption: Workflow for synthesis from a bipyridine precursor.

Experimental Protocols

Detailed experimental protocols for the synthesis of this compound are not extensively reported. However, a general procedure for a related homocoupling reaction to form a bipyridine derivative is provided for illustrative purposes.

Illustrative Protocol: Nickel-Catalyzed Homocoupling for a Bipyridine Derivative

This protocol describes the synthesis of Dimethyl 6,6'-dimethyl-[2,2'-bipyridine]-4,4'-dicarboxylate.[5]

  • Preparation of the Precursor: Methyl 2-methyl-6-[(p-toluenesulfonyl)oxy]pyridine-4-carboxylate is prepared via esterification of methyl 6-methyl-2-hydroxypyridine-4-carboxylate.[5]

  • Homocoupling Reaction: The target product is synthesized via a nickel complex-catalyzed homocoupling reaction of the precursor.[5]

  • Reaction Conditions: The reaction is carried out under optimized conditions, considering factors such as material proportion, reaction temperature, and order of addition to achieve a high yield.[5]

  • Purification: The crude product is purified using appropriate techniques such as crystallization or chromatography.

Characterization Techniques:

The synthesized compound would be characterized by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and purity.

  • Fourier Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • X-ray Crystallography: To determine the solid-state structure, including bond lengths, bond angles, and dihedral angles.

Spectroscopic Properties

Specific spectroscopic data for this compound is not available in the reviewed literature. However, based on the structure, the following characteristic signals would be expected:

Table 2: Expected Spectroscopic Features of this compound

TechniqueExpected Features
¹H NMRAromatic protons on the pyridazine rings, a singlet for the methyl protons.
¹³C NMRAromatic carbons, a signal for the methyl carbons.
IRC-H stretching and bending vibrations for the aromatic and methyl groups, C=N and C=C stretching vibrations of the pyridazine rings.
Mass Spec.A molecular ion peak corresponding to the molecular weight of 186.21 g/mol .

For comparison, the ¹H NMR data for the related compound 6,6'-Dimethyl-2,2'-dipyridyl shows signals at approximately 8.18, 7.67, 7.14, and 2.62 ppm in CDCl₃.[6]

Applications in Research and Drug Development

The structural and electronic properties of this compound make it a promising ligand for the construction of:

  • Coordination Polymers and Metal-Organic Frameworks (MOFs): The nitrogen atoms of the pyridazine rings can act as coordination sites to bridge metal centers, forming extended network structures.[1]

  • Catalysts: Metal complexes of bipyridazine ligands can exhibit catalytic activity in various organic transformations.

  • Luminescent Materials: The photophysical properties of its metal complexes could be tuned for applications in sensing and imaging.

In the context of drug development, pyridazine derivatives are known to exhibit a range of biological activities. The unique geometry and electronic properties of this compound could be exploited in the design of novel therapeutic agents.

Conclusion

This compound is a molecule with intriguing structural and electronic properties stemming from its 3,3'-linkage and methyl substitutions. While detailed experimental data for the free ligand is limited, analysis of related compounds provides valuable insights into its expected conformation and reactivity. The synthetic strategies outlined, along with the expected spectroscopic features, provide a solid foundation for researchers and scientists working with this compound. Further experimental and computational studies are warranted to fully elucidate the molecular structure and conformational dynamics of this compound and to explore its potential in materials science and drug discovery.

References

Spectroscopic and Biological Insights into 6,6'-Dimethyl-3,3'-bipyridazine and its Derivatives: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, an in-depth understanding of the physicochemical properties and biological activities of novel heterocyclic compounds is paramount. This technical guide focuses on 6,6'-Dimethyl-3,3'-bipyridazine, a member of the bipyridazine family of compounds that is gaining interest for its potential applications in medicinal chemistry, particularly as a scaffold for the development of novel therapeutics.

Spectroscopic Data of a Related Compound: 6,6'-Dimethyl-2,2'-bipyridine

To provide a relevant spectroscopic context, data for the well-characterized isomer, 6,6'-Dimethyl-2,2'-bipyridine, is presented below. It is crucial to note that while structurally related, the electronic and steric differences between the 2,2'- and 3,3'-bipyridazine isomers will result in distinct spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Parameter ¹H NMR (CDCl₃, 90 MHz)
Chemical Shift (δ) ppm 8.18 (d, J = 7.8 Hz, 2H)
7.67 (t, J = 7.7 Hz, 2H)
7.14 (d, 2H)
2.62 (s, 6H)
Parameter ¹³C NMR
Chemical Shift (δ) ppm Data not available in the reviewed literature.
Infrared (IR) Spectroscopy
Parameter IR (KBr disc)
Wavenumber (cm⁻¹) Data not available in the reviewed literature.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Parameter UV-Vis
λmax Data not available in the reviewed literature.

Experimental Protocols

Detailed experimental protocols for obtaining the spectroscopic data of this compound are not available. However, the following general procedures are typically employed for the spectroscopic analysis of related heterocyclic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are generally recorded on a spectrometer operating at a frequency of 300 MHz or higher. The sample is typically dissolved in a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), and chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy: IR spectra are commonly obtained using a Fourier Transform Infrared (FTIR) spectrometer. Solid samples are often prepared as potassium bromide (KBr) pellets, and the spectra are recorded over a range of 4000-400 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis absorption spectra are recorded on a spectrophotometer. The sample is dissolved in a suitable solvent, such as ethanol or dichloromethane, and the absorbance is measured over a wavelength range of approximately 200-800 nm.

Biological Activity: Bipyridazine Derivatives as STING Agonists

Recent research has highlighted the potential of bipyridazine derivatives as agonists of the STING (Stimulator of Interferon Genes) receptor. The cGAS-STING signaling pathway is a crucial component of the innate immune response to cytosolic DNA, playing a key role in antitumor and antimicrobial immunity.[1] Activation of STING can lead to the production of type I interferons and other pro-inflammatory cytokines, thereby stimulating a robust immune response.

The general mechanism of the cGAS-STING pathway is as follows:

  • Detection of Cytosolic DNA: Cyclic GMP-AMP synthase (cGAS) recognizes and binds to double-stranded DNA (dsDNA) in the cytoplasm, which can originate from pathogens or damaged host cells.

  • cGAMP Synthesis: Upon binding to dsDNA, cGAS catalyzes the synthesis of the second messenger cyclic GMP-AMP (cGAMP) from ATP and GTP.

  • STING Activation: cGAMP binds to STING, which is located on the endoplasmic reticulum (ER) membrane. This binding event induces a conformational change in STING, leading to its activation.

  • Translocation and Signaling Cascade: Activated STING translocates from the ER to the Golgi apparatus. In the Golgi, STING serves as a scaffold to recruit and activate TANK-binding kinase 1 (TBK1).

  • IRF3 and NF-κB Activation: TBK1 then phosphorylates and activates interferon regulatory factor 3 (IRF3) and IκB kinase (IKK). Activated IRF3 dimerizes and translocates to the nucleus to induce the expression of type I interferons. Activated IKK leads to the activation of the NF-κB transcription factor, which also translocates to the nucleus and promotes the expression of pro-inflammatory cytokines.

Bipyridazine derivatives are being investigated as small molecule STING agonists that can directly bind to and activate STING, mimicking the effect of cGAMP. This offers a promising therapeutic strategy to enhance the anti-tumor immune response.

Visualizations

cGAS-STING Signaling Pathway

cGAS_STING_Pathway cGAS-STING Signaling Pathway cluster_cytoplasm Cytoplasm cluster_er_golgi ER -> Golgi cluster_downstream Downstream Signaling cluster_nucleus Nucleus dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS Binds cGAMP cGAMP cGAS->cGAMP Synthesizes STING_ER Inactive STING cGAMP->STING_ER Activates STING_Active Active STING STING_ER->STING_Active Translocates Bipyridazine 6,6'-Dimethyl- 3,3'-bipyridazine (Derivative) Bipyridazine->STING_ER Activates (Agonist) TBK1 TBK1 STING_Active->TBK1 Recruits & Activates IKK IKK STING_Active->IKK Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates NFkB NF-κB IKK->NFkB Activates pIRF3 p-IRF3 (Dimer) IRF3->pIRF3 Dimerizes IFN Type I Interferons pIRF3->IFN Induces Expression cluster_nucleus cluster_nucleus pIRF3->cluster_nucleus Cytokines Pro-inflammatory Cytokines NFkB->Cytokines Induces Expression NFkB->cluster_nucleus

Caption: The cGAS-STING signaling cascade.

Synthesis Workflow for Bipyridazine Compounds

Synthesis_Workflow General Synthesis Workflow for Bipyridazine Derivatives cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Halopyridazine Halogenated Pyridazine Monomer Coupling Palladium-Catalyzed Homocoupling Halopyridazine->Coupling Bipyridazine_crude Crude 6,6'-Dimethyl- 3,3'-bipyridazine Coupling->Bipyridazine_crude Purification Column Chromatography Bipyridazine_crude->Purification Bipyridazine_pure Pure 6,6'-Dimethyl- 3,3'-bipyridazine Purification->Bipyridazine_pure NMR NMR Spectroscopy (¹H, ¹³C) Bipyridazine_pure->NMR IR IR Spectroscopy Bipyridazine_pure->IR UVVis UV-Vis Spectroscopy Bipyridazine_pure->UVVis MS Mass Spectrometry Bipyridazine_pure->MS

Caption: A generalized experimental workflow.

References

An In-depth Technical Guide to the Solubility of 6,6'-Dimethyl-3,3'-bipyridazine in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document aims to provide a comprehensive overview of the solubility of 6,6'-Dimethyl-3,3'-bipyridazine. However, a thorough literature search did not yield specific quantitative solubility data for this compound. The information presented herein is based on qualitative assessments and data from structurally related compounds. Researchers are advised to determine the solubility of this compound experimentally for their specific applications.

Introduction

This compound is a heterocyclic organic compound of interest in various fields of chemical research, particularly in coordination chemistry and as a building block for functional materials. An understanding of its solubility in common organic solvents is crucial for its synthesis, purification, and application in solution-based processes. This guide provides an overview of the anticipated solubility characteristics of this compound, along with a general experimental protocol for its determination.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties influence its solubility behavior.

PropertyValueReference
Molecular FormulaC₁₀H₁₀N₄[1]
Molecular Weight186.21 g/mol [1][2]
CAS Number24049-45-4[1][2]
AppearanceNot explicitly stated, likely a solid at room temperature
Melting PointNot available

Expected Solubility Profile

While quantitative data is not available, the molecular structure of this compound—a bicyclic aromatic system with two methyl groups and four nitrogen atoms—allows for a qualitative prediction of its solubility. The presence of nitrogen atoms can increase polarity and the potential for hydrogen bonding with protic solvents. Conversely, the aromatic rings and methyl groups contribute to its nonpolar character.

Based on the principle of "like dissolves like," the following trends can be anticipated:

  • High Solubility: In polar aprotic solvents such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF), which can engage in dipole-dipole interactions.

  • Moderate Solubility: In polar protic solvents like methanol and ethanol, where hydrogen bonding between the solvent and the nitrogen atoms of the bipyridazine ring is possible. Also, in chlorinated solvents like dichloromethane and chloroform.

  • Low Solubility: In nonpolar solvents such as toluene, hexane, and cyclohexane.

  • Limited Solubility in Water: The hydrophobic nature of the dimethyl-bipyridazine backbone is expected to limit its solubility in water.

It is important to note that these are predictions. For comparison, a related compound, 6,6′-Dimethyl-2,2′-bipyridine, is known to be soluble in organic solvents like ethanol and dichloromethane.

Quantitative Solubility Data of Structurally Related Compounds

To provide a quantitative perspective, the solubility of other pyridazine derivatives is presented. Table 2 summarizes the mole fraction solubility (x) of 6-phenylpyridazin-3(2H)-one in various solvents at different temperatures. This data illustrates the significant effect of solvent choice and temperature on the solubility of a pyridazine core structure.[3][4][5]

Table 2: Mole Fraction Solubility (x) of 6-Phenylpyridazin-3(2H)-one [3][4][5]

SolventT = 298.2 KT = 303.2 KT = 308.2 KT = 313.2 KT = 318.2 K
Dimethyl Sulfoxide (DMSO)3.99 x 10⁻¹4.19 x 10⁻¹4.38 x 10⁻¹4.55 x 10⁻¹4.73 x 10⁻¹
Polyethylene Glycol-4003.60 x 10⁻¹3.76 x 10⁻¹3.93 x 10⁻¹4.05 x 10⁻¹4.12 x 10⁻¹
Ethyl Acetate5.32 x 10⁻²5.75 x 10⁻²6.12 x 10⁻²6.48 x 10⁻²6.81 x 10⁻²
1-Butanol1.61 x 10⁻²1.75 x 10⁻²1.89 x 10⁻²1.99 x 10⁻²2.11 x 10⁻²
2-Butanol1.67 x 10⁻²1.82 x 10⁻²1.96 x 10⁻²2.08 x 10⁻²2.18 x 10⁻²
Propylene Glycol1.09 x 10⁻²1.20 x 10⁻²1.31 x 10⁻²1.41 x 10⁻²1.50 x 10⁻²
Isopropyl Alcohol1.05 x 10⁻²1.16 x 10⁻²1.27 x 10⁻²1.35 x 10⁻²1.44 x 10⁻²
Ethylene Glycol8.90 x 10⁻³9.90 x 10⁻³1.09 x 10⁻²1.18 x 10⁻²1.27 x 10⁻²
Ethanol5.91 x 10⁻³6.58 x 10⁻³7.21 x 10⁻³7.74 x 10⁻³8.22 x 10⁻³
Methanol3.61 x 10⁻³4.05 x 10⁻³4.42 x 10⁻³4.80 x 10⁻³5.18 x 10⁻³
Water5.82 x 10⁻⁶7.10 x 10⁻⁶8.65 x 10⁻⁶1.05 x 10⁻⁵1.26 x 10⁻⁵

Experimental Protocol for Solubility Determination

A general experimental protocol for determining the equilibrium solubility of a compound like this compound is provided below. This protocol is based on the static equilibrium method.[6]

5.1. Materials and Equipment

  • This compound (high purity)

  • Selected organic solvents (analytical grade or higher)

  • Thermostatic shaker or water bath

  • Calibrated thermometer

  • Analytical balance

  • Centrifuge

  • Vials or flasks with airtight seals

  • Syringes and filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector, or a UV-Vis spectrophotometer

5.2. Experimental Procedure

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.

    • Place the vials in a thermostatic shaker set to the desired temperature (e.g., 298.15 K, 308.15 K, 318.15 K).

    • Agitate the samples for a predetermined time (e.g., 24-72 hours) to ensure equilibrium is reached. Preliminary studies should be conducted to determine the time required to reach equilibrium.

  • Sample Collection and Preparation:

    • Once equilibrium is reached, stop the agitation and allow the vials to stand undisturbed at the constant temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pre-warmed or pre-cooled syringe to match the experimental temperature.

    • Immediately filter the collected supernatant through a suitable syringe filter into a clean, pre-weighed vial to remove any undissolved solid particles.

  • Quantification:

    • Accurately weigh the vial containing the filtered solution.

    • Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

    • Analyze the concentration of this compound in the diluted solution using a validated HPLC or UV-Vis spectrophotometry method.

  • Data Calculation:

    • Calculate the mole fraction solubility (x) using the following equation: x = (m₁ / M₁) / [(m₁ / M₁) + (m₂ / M₂)] where:

      • m₁ is the mass of the solute

      • M₁ is the molar mass of the solute

      • m₂ is the mass of the solvent

      • M₂ is the molar mass of the solvent

5.3. Experimental Workflow Diagram

G A Add excess this compound to solvent in a sealed vial B Agitate in a thermostatic shaker at constant temperature A->B Equilibration C Allow excess solid to settle B->C Settling D Withdraw and filter supernatant C->D Sampling E Quantify concentration using HPLC or UV-Vis D->E Analysis F Calculate mole fraction solubility E->F Calculation

Caption: Workflow for experimental solubility determination.

Conclusion

References

Thermal Stability and Decomposition of 6,6'-Dimethyl-3,3'-bipyridazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated thermal stability and decomposition profile of 6,6'-Dimethyl-3,3'-bipyridazine. In the absence of specific experimental literature for this compound, this document synthesizes information based on its structural characteristics and the known thermal behavior of analogous heterocyclic molecules, such as substituted pyridazines and bipyridines. It outlines detailed experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) that would be suitable for its characterization. Furthermore, this guide proposes a potential decomposition pathway and presents hypothetical data to serve as a predictive baseline for future empirical studies. This document is intended to be a foundational resource for researchers investigating the physicochemical properties of this compound in contexts such as materials science and pharmaceutical development.

Introduction

This compound is a nitrogen-rich heterocyclic compound featuring two pyridazine rings linked by a carbon-carbon bond, with methyl substitutions at the 6 and 6' positions. The arrangement of nitrogen atoms makes it a notable ligand in coordination chemistry, while its overall structure suggests potential applications in pharmaceuticals and functional materials.[1] Understanding the thermal stability of this molecule is critical for determining its suitability for various applications, particularly those involving elevated temperatures during synthesis, processing, or storage.

The thermal decomposition profile provides insights into the molecule's bond strengths and potential degradation pathways, which is crucial for assessing its shelf-life and compatibility with other materials. This guide will explore these characteristics through a predictive lens, grounded in the established principles of thermal analysis.

Predicted Thermal Properties

While specific experimental data for this compound is not available in the reviewed literature, we can predict its thermal behavior based on related structures. The pyridazine ring itself is a stable aromatic system. The thermal stability of substituted bipyridazines is influenced by the nature of the substituents and the strength of the bond linking the two rings. The presence of electron-donating methyl groups may slightly alter the electron density of the rings, potentially influencing the decomposition onset.[1]

It is anticipated that the decomposition of this compound would occur at a relatively high temperature, likely in a multi-step process. The initial decomposition event may involve the fragmentation of the bipyridazine core or the loss of methyl substituents.

Hypothetical Data Summary

The following table summarizes the expected thermal properties of this compound based on analysis of analogous compounds. These values should be considered predictive and require experimental verification.

ParameterPredicted ValueMethodNotes
Melting Point (Tm)180 - 220 °CDSCExpected to be a sharp endothermic peak.
Onset of Decomposition (Tonset)> 250 °CTGAThe temperature at which significant mass loss begins.
Major Decomposition Stage 1250 - 350 °CTGA/DTGLikely corresponds to the cleavage of the ring structure and loss of nitrogen gas (N2).
Major Decomposition Stage 2> 350 °CTGA/DTGFurther fragmentation of the organic backbone.
Residual Mass @ 600 °C (N2 atm)< 10%TGAIn an inert atmosphere, significant volatilization and decomposition are expected.

Proposed Experimental Protocols

To empirically determine the thermal stability and decomposition of this compound, the following standard protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are recommended.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is used to determine the onset of decomposition and to quantify mass loss at different stages.

  • Instrument: A calibrated thermogravimetric analyzer.

  • Sample Preparation: 3-5 mg of finely ground this compound powder is placed in an alumina or platinum crucible.

  • Atmosphere: High-purity nitrogen (or alternatively, air for oxidative decomposition studies) with a flow rate of 50 mL/min.

  • Temperature Program: The sample is heated from 30 °C to 600 °C at a constant heating rate of 10 °C/min.

  • Data Analysis: The TGA curve (mass vs. temperature) and its first derivative (DTG curve) are analyzed to identify the onset temperature of decomposition and the temperatures of maximum mass loss rates for each decomposition step.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events such as melting, crystallization, and decomposition.[2][3]

  • Instrument: A calibrated differential scanning calorimeter.

  • Sample Preparation: 2-3 mg of the sample is hermetically sealed in an aluminum pan.[4] An empty sealed pan is used as a reference.

  • Atmosphere: High-purity nitrogen with a purge gas flow rate of 20 mL/min.[4]

  • Temperature Program: The sample is heated from 30 °C to a temperature just beyond its melting point or the onset of decomposition (as determined by TGA) at a heating rate of 10 °C/min.

  • Data Analysis: The DSC thermogram (heat flow vs. temperature) is analyzed to determine the melting point (onset of the endothermic peak) and the enthalpy of fusion. Exothermic peaks would indicate decomposition or other phase transitions.

The logical workflow for these experimental procedures is illustrated in the diagram below.

G cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_results Data Interpretation cluster_output Final Assessment Sample This compound Grind Grind to Fine Powder Sample->Grind Weigh Weigh Sample (2-5 mg) Grind->Weigh TGA Thermogravimetric Analysis (TGA) Weigh->TGA DSC Differential Scanning Calorimetry (DSC) Weigh->DSC TGA_Data Mass Loss vs. Temp (TGA Curve) DTG Curve TGA->TGA_Data DSC_Data Heat Flow vs. Temp (DSC Thermogram) DSC->DSC_Data Stability Determine Thermal Stability (Tonset, Tpeak) TGA_Data->Stability Decomposition Identify Decomposition Profile TGA_Data->Decomposition DSC_Data->Stability Melting Determine Melting Point DSC_Data->Melting G A This compound B Initial Heat Input (>250°C) A->B Heat C Transition State / Unstable Intermediate B->C Ring Opening / N-N Cleavage D Nitrogen Gas (N2) C->D Elimination E Secondary Fragmentation C->E Further Decomposition F Smaller Volatile Fragments (e.g., CH4, HCN, C2H4) E->F G Char Residue E->G

References

Commercial Availability and Technical Guide for 6,6'-Dimethyl-3,3'-bipyridazine

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of 6,6'-Dimethyl-3,3'-bipyridazine, including its commercial availability, physicochemical properties, synthesis, and potential applications, with a focus on its relevance to researchers, scientists, and drug development professionals.

Commercial Availability and Suppliers

This compound is available from several chemical suppliers specializing in research chemicals and building blocks for organic synthesis. The purity and available quantities may vary between suppliers. Researchers are advised to request certificates of analysis for specific lot numbers to confirm purity.

Table 1: Commercial Suppliers of this compound

SupplierWebsiteCAS NumberMolecular FormulaMolecular Weight ( g/mol )Purity
Benchchem--INVALID-LINK--24049-45-4C₁₀H₁₀N₄186.21Inquiry
Synchem--INVALID-LINK--24049-45-4C₁₀H₁₀N₄186.21Inquiry
Apollo Scientific--INVALID-LINK--24049-45-4C₁₀H₁₀N₄186.2195%+[1]
ChemicalBook--INVALID-LINK--24049-45-4C₁₀H₁₀N₄186.21Inquiry
BLDpharm--INVALID-LINK--24049-45-4C₁₀H₁₀N₄186.21Inquiry

Physicochemical and Spectroscopic Data

Detailed experimental data for this compound is not extensively reported in publicly available literature. The following tables summarize known and predicted properties.

Table 2: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 24049-45-4Chemical Supplier Catalogs
Molecular Formula C₁₀H₁₀N₄Chemical Supplier Catalogs
Molecular Weight 186.21 g/mol Chemical Supplier Catalogs
Appearance Off-white to yellow solid (predicted)General knowledge of similar compounds
Melting Point 240.0-240.2 °C[2]ChemicalBook
Boiling Point 461.0 ± 40.0 °C (Predicted)[2]ChemicalBook
Solubility Soluble in DMSO and other polar organic solvents (predicted). Low solubility in water is expected.Inferred from related pyridazinone solubility data[3]

Table 3: Predicted Spectroscopic Data for this compound

TechniquePredicted Data
¹H NMR (400 MHz, CDCl₃)δ (ppm): ~8.0-8.5 (d, 2H, pyridazine ring), ~7.5-7.8 (d, 2H, pyridazine ring), ~2.8 (s, 6H, -CH₃)
¹³C NMR (100 MHz, CDCl₃)δ (ppm): ~160 (C-CH₃), ~150 (quaternary C), ~125-135 (CH), ~22 (-CH₃)
FT-IR (KBr, cm⁻¹)~3050 (Ar-H stretch), ~2950 (C-H stretch), ~1600, 1550, 1480 (C=C and C=N stretching), ~800-900 (Ar-H out-of-plane bend)
Mass Spec. (EI)m/z (%): 186 (M⁺, 100), 171 ([M-CH₃]⁺), 157, 130, 104

Note: The spectroscopic data presented are hypothetical and based on the analysis of structurally similar compounds. Experimental verification is required.

Synthesis

The synthesis of this compound typically involves the coupling of two 3-halo-6-methylpyridazine precursors. The Ullmann coupling reaction, which utilizes a copper catalyst, is a common method for the formation of biaryl compounds and is applicable here.[4][5]

Representative Experimental Protocol: Ullmann Coupling for the Synthesis of this compound

This protocol is a representative example based on established Ullmann coupling procedures for similar heterocyclic compounds.

Materials:

  • 3-Iodo-6-methylpyridazine (2 equivalents)

  • Copper powder (4 equivalents)

  • Dimethylformamide (DMF), anhydrous

  • Sand (optional, for improved stirring)

  • Argon or Nitrogen gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and an inert gas inlet, add 3-iodo-6-methylpyridazine and copper powder. An equal volume of sand can be added to facilitate stirring of the copper powder.

  • Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this process three times to ensure an inert atmosphere.

  • Add anhydrous DMF to the flask via a syringe.

  • Heat the reaction mixture to reflux (approximately 153 °C for DMF) with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 24-48 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of Celite® to remove the copper and other solid residues. Wash the filter cake with additional DMF.

  • Remove the DMF from the filtrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield this compound as a solid.

Potential Applications in Drug Discovery

Bipyridazine derivatives have garnered interest in drug discovery, particularly as agonists of the Stimulator of Interferon Genes (STING) receptor.[6] Activation of the STING pathway is a promising strategy in cancer immunotherapy as it can lead to the production of type I interferons and other pro-inflammatory cytokines, thereby stimulating an anti-tumor immune response.

STING Signaling Pathway

The diagram below illustrates the canonical STING signaling pathway, which could potentially be activated by this compound or its derivatives.

STING_Pathway cluster_cytosol Cytosol cluster_nucleus Nucleus dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS activates cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes STING_ER STING (ER-resident) cGAMP->STING_ER binds & activates STING_Golgi STING translocates & recruits TBK1 STING_ER->STING_Golgi translocation TBK1 TBK1 IRF3 IRF3 TBK1->IRF3 phosphorylates p_IRF3 p-IRF3 (dimer) IRF3->p_IRF3 dimerizes IFN_genes Interferon-stimulated genes (ISGs) p_IRF3->IFN_genes activates transcription STING_Golgi->TBK1

Caption: Canonical STING signaling pathway.

Experimental Workflow: STING Activation Assay

The following workflow describes a typical cell-based assay to evaluate the ability of this compound to activate the STING pathway.

STING_Activation_Workflow cluster_setup Assay Setup cluster_treatment Treatment and Incubation cluster_readout Data Acquisition and Analysis cell_culture 1. Culture THP-1 Lucia ISG reporter cells cell_plating 2. Plate cells in 96-well plates cell_culture->cell_plating compound_prep 3. Prepare serial dilutions of This compound treatment 4. Add compound dilutions to cells cell_plating->treatment compound_prep->treatment incubation 5. Incubate for 24 hours treatment->incubation supernatant_collection 6. Collect supernatant incubation->supernatant_collection luciferase_assay 7. Perform QUANTI-Luc assay for secreted luciferase activity supernatant_collection->luciferase_assay read_plate 8. Read luminescence on a plate reader luciferase_assay->read_plate data_analysis 9. Analyze data and determine EC50 read_plate->data_analysis

Caption: Workflow for STING activation reporter assay.

Safety and Handling

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area, preferably in a fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Researchers should always consult the supplier-provided SDS, if available, and perform a thorough risk assessment before handling this compound.

References

Potential Research Frontiers for 6,6'-Dimethyl-3,3'-bipyridazine Ligands: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pursuit of novel molecular architectures with tailored electronic and steric properties is a cornerstone of modern chemistry and materials science. Within this context, nitrogen-containing heterocyclic ligands have emerged as versatile building blocks for the construction of functional metal complexes. Among these, the bipyridazine framework, characterized by two fused pyridazine rings, offers a unique combination of coordination modes and electronic characteristics. This technical guide focuses on a specific derivative, 6,6'-Dimethyl-3,3'-bipyridazine , a ligand with significant potential in catalysis, materials science, and medicinal chemistry. The strategic placement of methyl groups at the 6 and 6' positions introduces steric constraints and electron-donating effects that can profoundly influence the geometry, stability, and reactivity of its metal complexes. This document aims to provide an in-depth overview of the core properties of this compound and to delineate promising avenues for future research and application.

Core Molecular Properties

This compound is a bidentate ligand that, unlike its 2,2'-bipyridine counterpart, typically acts as a bridging rather than a chelating ligand. This is due to the 3,3'-linkage, which orientates the nitrogen lone pairs in a manner that is not conducive to coordination to a single metal center. The presence of methyl groups in the 6 and 6' positions, ortho to the coordinating nitrogen atoms, introduces significant steric hindrance. This steric bulk can influence the coordination geometry of resulting metal complexes, often forcing a twisted or non-planar arrangement.

Electronically, the methyl groups are electron-donating, which increases the electron density on the pyridazine rings. This enhanced basicity can lead to stronger coordination bonds with metal ions, resulting in more stable complexes compared to the unsubstituted parent ligand.

Potential Research Areas and Applications

The unique structural and electronic features of this compound open up several exciting research avenues:

1. Coordination Chemistry and Structural Analysis:

A fundamental area of investigation lies in the synthesis and structural characterization of a wide range of transition metal complexes with this compound. Systematic studies involving different metals (e.g., Ru, Pd, Cu, Ir, Au), oxidation states, and co-ligands are needed to fully understand the coordination behavior of this ligand. X-ray crystallography will be instrumental in elucidating the precise coordination geometries and intermolecular interactions.

Table 1: Hypothetical Crystallographic Data for a Mononuclear Complex (Note: This data is illustrative and based on related structures, as specific crystallographic data for a this compound complex was not found in the initial search.)

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.5
b (Å)12.3
c (Å)15.1
β (°)98.5
Metal-N Bond Length (Å)2.1 - 2.2
N-Metal-N Bite Angle (°)(not applicable for bridging)
Dihedral Angle between Pyridazine Rings (°)30 - 50

2. Catalysis:

The steric and electronic properties of this compound-metal complexes make them intriguing candidates for catalysis. The steric bulk around the metal center can influence substrate selectivity, while the electron-donating methyl groups can modulate the catalytic activity.

  • Cross-Coupling Reactions: Palladium complexes of this ligand could be explored as catalysts in Suzuki, Heck, and other cross-coupling reactions. The steric hindrance might favor reductive elimination, potentially leading to higher turnover numbers.[1]

  • C-H Activation: The design of catalysts for the direct functionalization of C-H bonds is a major goal in organic synthesis. Ruthenium or rhodium complexes with this compound could be investigated for their potential in directed C-H activation.

3. Luminescent Materials and Photophysics:

Bipyridyl and related ligands are well-known components of luminescent metal complexes, with applications in organic light-emitting diodes (OLEDs), sensors, and bio-imaging. The introduction of the bipyridazine core and methyl substituents can tune the photophysical properties.

  • Ruthenium(II) and Iridium(III) Complexes: The synthesis and photophysical characterization of Ru(II) and Ir(III) complexes are of particular interest. Key parameters to investigate include absorption and emission wavelengths, quantum yields, and excited-state lifetimes. The steric hindrance of the ligand could lead to distorted geometries, potentially affecting non-radiative decay pathways and enhancing luminescence.[2][3]

Table 2: Representative Photophysical Data for Ruthenium(II) Bipyridyl Complexes (Note: This data is for related Ru(II) bipyridyl complexes and serves as a benchmark for potential studies on this compound complexes.)[2]

ComplexAbsorption λmax (nm)Emission λmax (nm)Quantum Yield (Φ)Lifetime (τ, ns)
[Ru(bpy)₃]²⁺4526150.0951100
[Ru(S-Sbpy)(bpy)₂]²⁺440, 475 (sh)630-109

4. Metal-Organic Frameworks (MOFs):

The bridging nature of this compound makes it an excellent candidate for the construction of MOFs. By coordinating to multiple metal centers, it can act as a linker, forming extended one-, two-, or three-dimensional networks. The size and shape of the pores within these MOFs can be tuned by the choice of the metal ion and the geometry of the ligand.

Experimental Protocols

1. Synthesis of this compound:

A potential synthetic route involves a palladium-catalyzed cross-coupling reaction, such as a Stille or Suzuki coupling, between two appropriately functionalized 6-methyl-3-halopyridazine precursors.[4][5] An alternative approach is the Ullmann coupling of a 3-halo-6-methylpyridazine.

Illustrative Ullmann Coupling Protocol:

  • To a dried Schlenk flask under an inert atmosphere, add 3-iodo-6-methylpyridazine (2.0 mmol), copper powder (4.0 mmol), and dry DMF (10 mL).

  • Heat the reaction mixture to 120-140 °C and stir for 24-48 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the mixture to room temperature and filter to remove the copper residues.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient).

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

2. Synthesis of a Ruthenium(II) Complex:

  • In a round-bottom flask, dissolve [Ru(bpy)₂Cl₂]·2H₂O (0.1 mmol) and this compound (0.1 mmol) in ethanol/water (3:1, 20 mL).

  • Reflux the mixture under an inert atmosphere for 4-6 hours.

  • Monitor the reaction by UV-Vis spectroscopy, observing the shift in the metal-to-ligand charge transfer (MLCT) band.

  • After cooling, add a saturated aqueous solution of NH₄PF₆ to precipitate the hexafluorophosphate salt of the complex.

  • Collect the precipitate by filtration, wash with water and diethyl ether, and dry under vacuum.

  • Recrystallize the complex from an appropriate solvent system (e.g., acetonitrile/diethyl ether).

  • Characterize the complex using ¹H NMR, UV-Vis and emission spectroscopy, and elemental analysis.

Visualizations

Synthesis_Workflow Figure 1: General Synthetic Workflow for this compound and its Metal Complexes. cluster_ligand_synthesis Ligand Synthesis cluster_complexation Complexation cluster_characterization Characterization A 6-Methyl-3-halopyridazine B Coupling Reaction (e.g., Ullmann, Suzuki) A->B Pd or Cu catalyst C This compound B->C E Coordination Reaction C->E D Metal Precursor (e.g., [Ru(bpy)₂Cl₂]) D->E F [M(6,6'-Me₂-3,3'-bpy)Lₙ] E->F G Spectroscopy (NMR, UV-Vis, IR) F->G H X-ray Crystallography F->H I Electrochemical Analysis F->I

Figure 1: General Synthetic Workflow for this compound and its Metal Complexes.

Catalytic_Cycle Figure 2: Postulated Catalytic Cycle for a Suzuki Coupling using a Pd-6,6'-Me₂-3,3'-bpy Catalyst. Pd(0)L Pd(0)L Ar-Pd(II)(L)X Ar-Pd(II)(L)X Pd(0)L->Ar-Pd(II)(L)X Oxidative Addition (Ar-X) Ar-Pd(II)(L)Ar' Ar-Pd(II)(L)Ar' Ar-Pd(II)(L)X->Ar-Pd(II)(L)Ar' Transmetalation (Ar'B(OH)₂) Ar-Pd(II)(L)Ar'->Pd(0)L Reductive Elimination (Ar-Ar')

Figure 2: Postulated Catalytic Cycle for a Suzuki Coupling using a Pd-6,6'-Me₂-3,3'-bpy Catalyst.

Conclusion and Future Outlook

This compound represents a compelling yet underexplored ligand in coordination chemistry. Its unique steric and electronic properties offer exciting opportunities for the development of novel catalysts, functional materials, and potentially, therapeutic agents. Future research should focus on the systematic synthesis and characterization of its metal complexes to build a comprehensive library of structural and property data. Collaborative efforts between synthetic chemists, materials scientists, and computational chemists will be crucial to unlock the full potential of this versatile ligand and pave the way for its application in cutting-edge technologies. The strategic design of experiments guided by theoretical predictions will accelerate the discovery of new functionalities and applications for this promising molecular scaffold.[6]

References

Methodological & Application

Protocol for synthesizing 6,6'-Dimethyl-3,3'-bipyridazine from pyridazine precursors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 6,6'-dimethyl-3,3'-bipyridazine, a nitrogen-containing heterocyclic compound of interest in medicinal chemistry and materials science. The primary synthetic strategy outlined is a homocoupling reaction of a 3-halo-6-methylpyridazine precursor, a common and effective method for the formation of symmetric biaryl compounds. This application note includes a detailed experimental protocol, tables of reagents and expected data, and a workflow diagram to guide researchers in the successful synthesis and characterization of the target molecule.

Introduction

Bipyridazines are a class of aromatic compounds composed of two pyridazine rings linked by a covalent bond. The 3,3'-bipyridazine scaffold is of particular interest as it can act as a bridging ligand in the formation of metal-organic frameworks and coordination polymers. The addition of methyl groups at the 6 and 6' positions increases the electron density of the aromatic system, which can enhance the stability of metal complexes. This document outlines a protocol for the synthesis of this compound, focusing on a metal-catalyzed homocoupling reaction.

Synthetic Pathway

The synthesis of this compound can be achieved through the homocoupling of a 3-halo-6-methylpyridazine precursor. Both Suzuki-Miyaura and Ullmann coupling reactions are viable methods for this transformation. The Ullmann reaction, utilizing a copper catalyst, is a classic method for the synthesis of symmetric biaryls and is presented here as a representative protocol.[1][2][3][4] An alternative palladium-catalyzed homocoupling could also be employed.[5]

The proposed reaction involves the copper-catalyzed coupling of two molecules of 3-bromo-6-methylpyridazine to form the desired this compound.

DOT Script for Synthetic Pathway

G cluster_precursors Precursors cluster_reaction Ullmann Homocoupling cluster_product Product precursor 2x 3-Bromo-6-methylpyridazine reaction Copper Catalyst (e.g., CuI) High Temperature Inert Atmosphere precursor->reaction Coupling Reaction product This compound reaction->product Formation of C-C bond

Caption: Synthetic pathway for this compound.

Experimental Protocol: Ullmann Homocoupling

This protocol is based on established procedures for the Ullmann homocoupling of aryl halides.[1][2][3][4]

3.1. Materials and Reagents

Reagent/MaterialGradeSupplier
3-Bromo-6-methylpyridazine≥97%Commercially available
Copper(I) iodide (CuI)≥98%Commercially available
Dimethylformamide (DMF), anhydrousAnhydrous, ≥99.8%Commercially available
Toluene, anhydrousAnhydrous, ≥99.8%Commercially available
Dichloromethane (DCM)ACS GradeCommercially available
Ethyl acetate (EtOAc)ACS GradeCommercially available
HexanesACS GradeCommercially available
Saturated aqueous solution of EDTAN/APrepared in-house
Anhydrous sodium sulfate (Na₂SO₄)ACS GradeCommercially available
Silica gel60 Å, 230-400 meshCommercially available

3.2. Equipment

  • Round-bottom flask or Schlenk tube

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard laboratory glassware

  • Rotary evaporator

  • Chromatography column

3.3. Procedure

  • To a dry round-bottom flask or Schlenk tube equipped with a magnetic stir bar and reflux condenser, add 3-bromo-6-methylpyridazine (1.0 eq) and copper(I) iodide (1.5 eq).

  • Under an inert atmosphere (N₂ or Ar), add anhydrous dimethylformamide (DMF) or another high-boiling polar solvent.

  • Heat the reaction mixture to reflux (typically 140-160 °C) with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction may require several hours to reach completion.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding a saturated aqueous solution of ethylenediaminetetraacetic acid (EDTA) to chelate the copper salts.

  • Extract the product with an organic solvent such as ethyl acetate or dichloromethane (3 x volume of the reaction mixture).

  • Combine the organic layers and wash with brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound as a pure solid.

DOT Script for Experimental Workflow

G start Start reagents Combine 3-Bromo-6-methylpyridazine and CuI in a dry flask start->reagents inert_atm Establish Inert Atmosphere (N₂ or Ar) reagents->inert_atm add_solvent Add Anhydrous DMF inert_atm->add_solvent reflux Heat to Reflux (140-160 °C) add_solvent->reflux monitor Monitor Reaction by TLC/GC-MS reflux->monitor cool Cool to Room Temperature monitor->cool quench Quench with aq. EDTA solution cool->quench extract Extract with Organic Solvent quench->extract wash_dry Wash with Brine and Dry over Na₂SO₄ extract->wash_dry concentrate Concentrate in vacuo wash_dry->concentrate purify Purify by Column Chromatography concentrate->purify characterize Characterize Product (NMR, MS, etc.) purify->characterize end End characterize->end

Caption: Experimental workflow for the synthesis of this compound.

Data Presentation

4.1. Reaction Parameters (Representative)

ParameterValue
Precursor3-Bromo-6-methylpyridazine
CatalystCopper(I) iodide (CuI)
SolventAnhydrous Dimethylformamide (DMF)
Temperature140-160 °C (Reflux)
Reaction Time12-24 hours (monitor for completion)
Work-upAqueous EDTA quench, organic extraction
PurificationSilica gel column chromatography

4.2. Expected Characterization Data

While a specific literature report with characterization data for this compound is not available, the following are expected analytical data based on its structure and data from analogous compounds.

AnalysisExpected Results
Appearance Off-white to pale yellow solid
Molecular Formula C₁₀H₁₀N₄
Molecular Weight 186.21 g/mol
¹H NMR (CDCl₃)δ (ppm): ~8.0-8.5 (d, 2H, pyridazine-H), ~7.3-7.8 (d, 2H, pyridazine-H), ~2.7 (s, 6H, -CH₃). The exact shifts and coupling constants would require experimental determination.
¹³C NMR (CDCl₃)Expected signals for aromatic carbons in the pyridazine rings and a signal for the methyl carbons. The specific shifts would need to be determined experimentally.
Mass Spec (EI) m/z (%): 186 (M⁺, 100), other fragmentation peaks.
Yield Moderate to good (typically 40-70% for Ullmann homocouplings, but highly dependent on reaction optimization).

Safety Precautions

  • Handle all reagents and solvents in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • 3-Bromo-6-methylpyridazine is an irritant. Avoid inhalation, ingestion, and skin contact.

  • Anhydrous solvents are flammable and moisture-sensitive. Handle under an inert atmosphere.

  • The reaction is conducted at high temperatures. Use appropriate heating mantles and ensure the apparatus is securely clamped.

Conclusion

The protocol described provides a robust method for the synthesis of this compound from a commercially available pyridazine precursor. This application note serves as a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science, enabling the preparation of this versatile heterocyclic compound for further investigation and application. Optimization of reaction conditions may be necessary to achieve higher yields.

References

Application Notes and Protocols for Growing Single Crystals of 6,6'-Dimethyl-3,3'-bipyridazine Metal Complexes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis and single-crystal growth of metal complexes incorporating the 6,6'-Dimethyl-3,3'-bipyridazine ligand. The protocols detailed below are compiled from established crystallographic techniques for analogous bipyridine-based metal complexes and serve as a robust starting point for developing high-quality single crystals suitable for X-ray diffraction analysis and further investigation in materials science and drug development.

Introduction to this compound Metal Complexes

The this compound ligand is a versatile building block in coordination chemistry. The nitrogen atoms of the pyridazine rings can coordinate with a variety of metal ions, leading to the formation of diverse supramolecular architectures. The methyl groups at the 6 and 6' positions introduce steric hindrance and can influence the coordination geometry and crystal packing of the resulting metal complexes. These structural modifications can, in turn, affect the material's physical and chemical properties, including its potential biological activity. In the context of drug development, metal complexes are investigated for their potential as therapeutic agents, often through mechanisms involving the generation of reactive oxygen species (ROS) and induction of apoptosis in cancer cells.

Synthesis of the Ligand: this compound

The synthesis of the this compound ligand is a crucial first step. One common strategy involves the coupling of pre-functionalized pyridazine units. An alternative and often more accessible route begins with the more readily available 6,6'-dimethyl-2,2'-bipyridine, followed by a series of functional group transformations to convert the bipyridine framework into the bipyridazine system.[1] This typically involves the introduction of hydrazine or diazine moieties at the 3 and 3' positions, followed by cyclization.[1]

General Protocols for Single Crystal Growth

The successful growth of single crystals is often a matter of fine-tuning experimental conditions. The following protocols for slow evaporation, vapor diffusion, and hydrothermal synthesis are foundational methods that can be adapted for this compound metal complexes.

Protocol 1: Slow Evaporation

This is the simplest method for growing crystals and relies on the gradual increase in the concentration of the metal complex in solution as the solvent evaporates.

Experimental Workflow:

Slow_Evaporation cluster_prep Solution Preparation cluster_growth Crystal Growth start Dissolve Metal Salt and Ligand solvent Choose Appropriate Solvent start->solvent saturate Prepare a Nearly Saturated Solution solvent->saturate filter Filter the Solution saturate->filter vial Transfer to a Clean Vial filter->vial cover Cover Loosely vial->cover wait Allow Solvent to Evaporate Slowly cover->wait crystals Harvest Crystals wait->crystals Vapor_Diffusion cluster_prep Solution Preparation cluster_growth Crystal Growth Setup sol_complex Prepare Concentrated Solution of Complex inner_vial Place Complex Solution in Inner Vial sol_complex->inner_vial sol_precipitant Choose a Volatile Precipitant outer_vial Place Precipitant in Outer Vial sol_precipitant->outer_vial seal Seal the Outer Vial inner_vial->seal outer_vial->seal diffuse Allow Vapor to Diffuse seal->diffuse crystals Harvest Crystals diffuse->crystals Hydrothermal_Synthesis cluster_reactants Reactant Preparation cluster_reaction Reaction and Crystallization mix Mix Metal Salt, Ligand, and Solvent additives Add Mineralizer/Modulator (Optional) mix->additives autoclave Seal in Teflon-lined Autoclave additives->autoclave heat Heat to Elevated Temperature autoclave->heat cool Slowly Cool to Room Temperature heat->cool crystals Harvest and Wash Crystals cool->crystals Apoptosis_Pathway cluster_cell Cancer Cell MetalComplex This compound Metal Complex ROS Increased ROS (Reactive Oxygen Species) MetalComplex->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Bcl2 Downregulation of Bcl-2 ROS->Bcl2 Bax Upregulation of Bax ROS->Bax CytochromeC Cytochrome c Release Mitochondria->CytochromeC Bcl2->CytochromeC Bax->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

References

Use of 6,6'-Dimethyl-3,3'-bipyridazine in the development of STING agonists

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes: Bipyridazine Derivatives as Potent STING Agonists

For Researchers, Scientists, and Drug Development Professionals

These application notes detail the use of bipyridazine derivatives in the development of novel small-molecule STING (Stimulator of Interferon Genes) agonists. The information provided is based on the successful design, synthesis, and evaluation of a series of these compounds, demonstrating their potential as therapeutic agents for cancer and infectious diseases.

Introduction

The STING signaling pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating a potent type I interferon response. This has made STING an attractive target for the development of novel immunotherapies. While cyclic dinucleotides (CDNs) are the natural ligands for STING, their therapeutic potential has been limited by poor stability and bioavailability. This has driven the search for non-CDN small-molecule STING agonists. Bipyridazine derivatives have emerged as a promising class of such molecules, demonstrating high potency and favorable pharmacokinetic properties.

Mechanism of Action

Bipyridazine-based STING agonists are designed to bind to the CDN-binding domain of the STING protein. This binding induces a conformational change in STING, leading to its activation and subsequent downstream signaling. The activation cascade involves the recruitment and phosphorylation of TANK-binding kinase 1 (TBK1), which in turn phosphorylates interferon regulatory factor 3 (IRF3). Phosphorylated IRF3 then dimerizes, translocates to the nucleus, and induces the transcription of type I interferons and other pro-inflammatory cytokines.

Quantitative Data Summary

The following table summarizes the in vitro activity of a lead bipyridazine derivative, Compound 12L, in comparison to the known STING agonist SR-717.[1][2][3]

CompoundTargetAssayEC50 (μM)
12L Human STING (in THP-1 cells)IFN-β Induction0.38 ± 0.03
SR-717Human STING (in THP-1 cells)IFN-β Induction>10
12L Mouse STING (in RAW 264.7 cells)IFN-β Induction12.94 ± 1.78
SR-717Mouse STING (in RAW 264.7 cells)IFN-β Induction>20
Visualizing the STING Signaling Pathway and Experimental Workflow

STING Signaling Pathway

STING_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_golgi Golgi Apparatus cluster_nucleus Nucleus cGAS cGAS cGAMP 2'3'-cGAMP cGAS->cGAMP produces dsDNA Cytosolic dsDNA dsDNA->cGAS senses STING_inactive STING (inactive) cGAMP->STING_inactive binds & activates STING_active STING (active) STING_inactive->STING_active translocates TBK1 TBK1 STING_active->TBK1 recruits & activates IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 pIRF3_dimer p-IRF3 Dimer pIRF3->pIRF3_dimer dimerizes IFN_genes IFN Genes pIRF3_dimer->IFN_genes translocates & binds Type I Interferons Type I Interferons IFN_genes->Type I Interferons transcription Bipyridazine Bipyridazine Agonist Bipyridazine->STING_inactive binds & activates

Caption: The STING signaling pathway activated by bipyridazine agonists.

Synthetic Workflow for Bipyridazine Derivatives

Synthesis_Workflow start 6-Chloropyridazine-3-carboxylic acid step1 Amide Coupling (e.g., with substituted anilines) start->step1 intermediate1 Amide Intermediate step1->intermediate1 step2 Suzuki Coupling or Nucleophilic Aromatic Substitution (Introduction of diverse functional groups) intermediate1->step2 intermediate2 Bipyridazine Core step2->intermediate2 step3 Saponification intermediate2->step3 final_product Final Bipyridazine STING Agonist step3->final_product

Caption: General synthetic workflow for bipyridazine STING agonists.

Experimental Workflow for Agonist Evaluation

Evaluation_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies synthesis Compound Synthesis in_vitro In Vitro Evaluation synthesis->in_vitro in_vivo In Vivo Evaluation in_vitro->in_vivo binding STING Binding Assay (e.g., Thermal Shift Assay) in_vitro->binding cellular Cell-based Assays (e.g., THP-1, RAW 264.7) in_vitro->cellular pk Pharmacokinetics in_vivo->pk efficacy Tumor Models in_vivo->efficacy data_analysis Data Analysis and SAR binding->data_analysis cytokine Cytokine Measurement (e.g., ELISA for IFN-β) cellular->cytokine cytokine->data_analysis pk->data_analysis efficacy->data_analysis

Caption: Experimental workflow for the evaluation of bipyridazine STING agonists.

Protocols

Synthesis of Bipyridazine Derivatives

This protocol is a general guideline based on the synthesis of Compound 12L and its analogs.[1][2][4]

Materials:

  • 6-Chloropyridazine-3-carboxylic acid

  • Oxalyl chloride

  • Substituted anilines (e.g., methyl 2-amino-4,5-difluorobenzoate)

  • Boronic acids or amines for substitution

  • Palladium catalyst (for Suzuki coupling)

  • Solvents (e.g., DCM, DMF, Dioxane)

  • Bases (e.g., DIPEA, K2CO3)

  • Aqueous NaOH or LiOH solution

Procedure:

  • Amide Formation:

    • To a solution of 6-chloropyridazine-3-carboxylic acid in an appropriate solvent (e.g., DCM), add oxalyl chloride and a catalytic amount of DMF.

    • Stir the mixture at room temperature until the reaction is complete (monitored by TLC).

    • Remove the solvent under reduced pressure.

    • Dissolve the resulting acid chloride in a suitable solvent and add the desired substituted aniline and a base (e.g., DIPEA).

    • Stir the reaction mixture until the formation of the amide intermediate is complete.

    • Purify the intermediate by column chromatography.

  • Bipyridazine Core Formation (via Suzuki Coupling):

    • To a solution of the amide intermediate in a suitable solvent (e.g., dioxane/water), add the desired boronic acid, a palladium catalyst (e.g., Pd(dppf)Cl2), and a base (e.g., K2CO3).

    • Heat the mixture under an inert atmosphere until the reaction is complete.

    • Cool the reaction mixture and perform an aqueous workup.

    • Purify the product by column chromatography.

  • Saponification:

    • Dissolve the ester intermediate in a mixture of THF and water.

    • Add an aqueous solution of NaOH or LiOH.

    • Stir the mixture at room temperature until the saponification is complete.

    • Acidify the reaction mixture to precipitate the final product.

    • Collect the solid by filtration and purify by recrystallization or chromatography to yield the final bipyridazine STING agonist.

In Vitro STING Activation Assay

This protocol describes how to assess the activation of the STING pathway in a human monocytic cell line (THP-1).

Materials:

  • THP-1 cells

  • RPMI-1640 medium supplemented with 10% FBS

  • Bipyridazine STING agonist (dissolved in DMSO)

  • Positive control (e.g., 2'3'-cGAMP)

  • 96-well cell culture plates

  • ELISA kit for human IFN-β

Procedure:

  • Cell Seeding:

    • Seed THP-1 cells in a 96-well plate at a density of 1 x 10^5 cells/well in 100 µL of culture medium.

    • Incubate the cells for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment:

    • Prepare serial dilutions of the bipyridazine STING agonist and the positive control.

    • Add the compounds to the cells in the 96-well plate. Ensure the final DMSO concentration is below 0.5%.

    • Include a vehicle control (DMSO only).

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • Supernatant Collection and Analysis:

    • Centrifuge the plate to pellet the cells.

    • Carefully collect the supernatant.

    • Quantify the concentration of IFN-β in the supernatant using a human IFN-β ELISA kit according to the manufacturer's instructions.

  • Data Analysis:

    • Plot the IFN-β concentration against the compound concentration.

    • Calculate the EC50 value using a suitable software (e.g., GraphPad Prism).

STING Thermal Shift Assay

This protocol outlines a method to determine the direct binding of a compound to the STING protein by measuring changes in its thermal stability.

Materials:

  • Recombinant human STING protein (C-terminal domain)

  • Bipyridazine STING agonist

  • SYPRO Orange dye

  • Real-time PCR instrument

  • Assay buffer (e.g., HEPES buffered saline)

Procedure:

  • Reaction Setup:

    • Prepare a master mix containing the recombinant STING protein and SYPRO Orange dye in the assay buffer.

    • Aliquot the master mix into PCR tubes or a 96-well PCR plate.

    • Add the bipyridazine STING agonist at various concentrations. Include a vehicle control.

  • Thermal Denaturation:

    • Place the samples in a real-time PCR instrument.

    • Set the instrument to increase the temperature from 25°C to 95°C with a ramp rate of 1°C/minute.

    • Monitor the fluorescence of SYPRO Orange at each temperature increment.

  • Data Analysis:

    • Plot the fluorescence intensity against the temperature to obtain the melting curve.

    • The melting temperature (Tm) is the temperature at which the protein is 50% unfolded, corresponding to the peak of the first derivative of the melting curve.

    • A significant increase in the Tm in the presence of the compound compared to the vehicle control indicates direct binding.

    • Calculate the change in melting temperature (ΔTm) for each compound concentration.

References

Application Notes and Protocols for 6,6'-Dimethyl-3,3'-bipyridazine Derivatives in Organic Electronics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 6,6'-dimethyl-3,3'-bipyridazine and its derivatives in the field of organic electronics. This document details their synthesis, photophysical properties, and applications in devices such as Organic Light-Emitting Diodes (OLEDs), along with relevant experimental protocols and performance data.

Introduction to this compound Derivatives

The this compound core is a nitrogen-rich heterocyclic scaffold that has garnered interest in materials science due to its unique electronic and photophysical properties. The nitrogen atoms in the pyridazine rings lead to a high electron affinity, making these derivatives promising candidates for electron-transporting or emissive materials in organic electronic devices. The methyl groups at the 6 and 6' positions can enhance solubility and influence the molecular packing in thin films, which are crucial parameters for device performance.

Derivatives of 3,3'-bipyridazine have been investigated for their high fluorescence and inherent electroactivity, making them suitable for use in organic light-emitting devices.[1][2] Research into related nitrogen-containing heterocyclic compounds, such as bipyridines and phenanthrolines, has demonstrated their potential as electron transport materials in high-performance OLEDs.

Synthesis of this compound Derivatives

The synthesis of functionalized this compound derivatives typically involves a key cross-coupling step to introduce electronically active substituents. A representative synthetic pathway for a fluorescent π-conjugated 3,3'-bipyridazine derivative is outlined below.

Experimental Protocol: Synthesis of a Quadrupolar π-Conjugated 3,3'-Bipyridazine Derivative[1]

This protocol describes the synthesis of a D-A-D (Donor-Acceptor-Donor) type fluorescent molecule based on a 3,3'-bipyridazine core.

Materials:

  • 3,3'-dibromo-6,6'-dimethyl-2,2'-bipyridine

  • Tributyl(5-hexylthiophen-2-yl)stannane

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Anhydrous toluene

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), dissolve 3,3'-dibromo-6,6'-dimethyl-2,2'-bipyridine (1 equivalent) in anhydrous toluene.

  • Addition of Reagents: Add tributyl(5-hexylthiophen-2-yl)stannane (2.2 equivalents) to the solution via syringe.

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents) to the reaction mixture.

  • Reaction Conditions: Heat the mixture to reflux (approximately 110 °C) and maintain for 48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and dichloromethane) to yield the desired quadrupolar π-conjugated 3,3'-bipyridazine derivative.

  • Characterization: Characterize the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis.

Application in Organic Light-Emitting Diodes (OLEDs)

Derivatives of 3,3'-bipyridazine have been successfully employed as the emissive layer in organic light-emitting diodes. Their inherent electroactivity and fluorescence make them suitable for this application.

Device Architecture and Fabrication

A typical multilayer OLED structure incorporating a 3,3'-bipyridazine derivative as the emissive layer is described below. The fabrication process involves the sequential deposition of organic and inorganic thin films onto a transparent conducting oxide (TCO) coated substrate.

Typical OLED Device Structure:

  • Anode: Indium Tin Oxide (ITO)

  • Hole Injection Layer (HIL): Poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS)

  • Hole Transport Layer (HTL): N,N'-Di(1-naphthyl)-N,N'-diphenyl-(1,1'-biphenyl)-4,4'-diamine (NPB)

  • Emissive Layer (EML): 3,3'-Bipyridazine Derivative

  • Electron Transport Layer (ETL): Tris(8-hydroxyquinolinato)aluminium (Alq₃)

  • Electron Injection Layer (EIL): Lithium Fluoride (LiF)

  • Cathode: Aluminum (Al)

Experimental Protocol: OLED Fabrication[1]

This protocol outlines the general steps for fabricating an OLED using a 3,3'-bipyridazine derivative as the light-emitting material.

Materials and Equipment:

  • ITO-coated glass substrates

  • PEDOT:PSS aqueous dispersion

  • NPB, 3,3'-bipyridazine derivative, Alq₃, LiF, and Al evaporation sources

  • Spin coater

  • High-vacuum thermal evaporator (pressure < 10⁻⁶ Torr)

  • Substrate cleaning solutions (e.g., detergent, deionized water, acetone, isopropanol)

  • UV-ozone or oxygen plasma cleaner

Procedure:

  • Substrate Cleaning: Clean the ITO-coated glass substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol. Dry the substrates in an oven and treat with UV-ozone or oxygen plasma immediately before use to improve the work function of the ITO.

  • Hole Injection Layer Deposition: Spin-coat a thin layer (e.g., 30-40 nm) of PEDOT:PSS onto the cleaned ITO substrate. Anneal the substrate at an elevated temperature (e.g., 120 °C) in a nitrogen-filled glovebox to remove residual water.

  • Deposition of Organic and Metal Layers: Transfer the substrate into a high-vacuum thermal evaporator.

    • Deposit the hole transport layer (e.g., 40 nm of NPB).

    • Deposit the emissive layer (e.g., 30 nm of the 3,3'-bipyridazine derivative).

    • Deposit the electron transport layer (e.g., 20 nm of Alq₃).

    • Deposit the electron injection layer (e.g., 1 nm of LiF).

    • Deposit the cathode (e.g., 100 nm of Al). The deposition rates for the organic layers are typically 1-2 Å/s, for LiF 0.1 Å/s, and for Al 5-10 Å/s.

  • Encapsulation: Encapsulate the completed device in a nitrogen atmosphere using a UV-curable epoxy and a glass lid to protect the organic layers from oxygen and moisture.

  • Characterization: Characterize the device performance by measuring the current density-voltage-luminance (J-V-L) characteristics, electroluminescence spectrum, and external quantum efficiency (EQE).

Quantitative Performance Data

The performance of organic electronic devices is highly dependent on the specific molecular structure of the active materials and the device architecture. The following table summarizes the reported performance of an OLED incorporating a π-conjugated 3,3'-bipyridazine derivative.

ParameterValueReference
Device Architecture ITO/PEDOT:PSS/NPB/Bipyridazine Derivative/Alq₃/LiF/Al[1]
Emission Color Green[1]
Maximum Luminance ~100 cd/m²[1]
Turn-on Voltage ~5 V[1]

Note: This data is from a preliminary device and further optimization of the material and device structure could lead to improved performance.

Structure-Property Relationships

The electronic and optical properties of this compound derivatives can be tuned by modifying their chemical structure.

  • Electron-Donating/Withdrawing Substituents: The introduction of electron-donating or electron-withdrawing groups at the periphery of the bipyridazine core can modulate the HOMO and LUMO energy levels, thereby tuning the emission color and charge injection properties.

  • π-Conjugation: Extending the π-conjugation of the molecule generally leads to a red-shift in the absorption and emission spectra.

  • Steric Hindrance: The methyl groups at the 6 and 6' positions, as well as other bulky substituents, can induce a twist in the molecular backbone, which can reduce intermolecular interactions and potentially suppress aggregation-caused quenching of fluorescence in the solid state.

Conclusion

This compound derivatives represent a promising class of materials for applications in organic electronics, particularly as emissive or electron-transporting components in OLEDs. Their synthesis is accessible through standard cross-coupling reactions, and their properties can be tailored through synthetic modification. While initial device performance demonstrates their potential, further research is needed to fully optimize their performance and explore their applicability in other organic electronic devices such as organic field-effect transistors (OFETs) and organic solar cells (OSCs).

References

Application Note: A Step-by-Step Guide to Performing Cyclic Voltammetry on Coordination Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cyclic Voltammetry (CV) is a powerful and widely used electroanalytical technique for investigating the redox properties of chemical species, including coordination compounds.[1][2][3] By measuring the current response of a compound to a linearly cycled potential sweep, CV can provide valuable insights into its thermodynamic and kinetic properties. This information is crucial in fields such as inorganic chemistry, materials science, and drug development for understanding electron transfer mechanisms, determining the stability of different oxidation states, and designing novel redox-active molecules.[4][5][6]

This guide provides a detailed protocol for performing cyclic voltammetry on coordination compounds, from sample preparation to data analysis and interpretation.

Principles of Cyclic Voltammetry

In a CV experiment, the potential of a working electrode is scanned linearly from an initial potential to a switching potential and then back again.[6][7] The instrument measures the resulting current, which flows as the coordination compound at the electrode surface is oxidized or reduced.[1] A plot of current versus applied potential is called a cyclic voltammogram.[1][7]

The key features of a voltammogram are the peak potentials (Ep) and peak currents (ip) for the anodic (oxidation) and cathodic (reduction) scans.[8] Analysis of these parameters reveals information about:

  • Redox Potentials (E°'): The potential at which the oxidation and reduction of the compound are equally likely.

  • Electrochemical Reversibility: Whether the electron transfer is fast and followed by no chemical changes.[8]

  • Electron Transfer Kinetics: The rate at which electrons are transferred between the electrode and the compound.[9][10]

  • Stability of Redox Species: Whether the oxidized or reduced forms of the compound are stable on the timescale of the experiment.[11][12]

Experimental Setup

A standard CV experiment requires a three-electrode setup connected to a potentiostat.[2][3][7]

  • Working Electrode (WE): The electrode where the redox reaction of interest occurs. Common materials include glassy carbon, platinum, or gold. Its surface must be meticulously polished before each experiment to ensure reproducibility.

  • Reference Electrode (RE): Maintains a constant potential against which the potential of the working electrode is measured. A silver/silver chloride (Ag/AgCl) or saturated calomel electrode (SCE) is typically used.

  • Counter (or Auxiliary) Electrode (CE): Completes the electrical circuit by passing current between it and the working electrode. It is usually made of an inert material like platinum wire.[1][6]

The electrodes are immersed in an electrochemical cell containing the coordination compound dissolved in a suitable solvent with a supporting electrolyte.[7]

Logical Diagram of the CV Setup

CV_Setup cluster_cell Electrochemical Cell Analyte Analyte Solution (Coordination Compound + Supporting Electrolyte) WE Working Electrode (WE) RE Reference Electrode (RE) CE Counter Electrode (CE) Potentiostat Potentiostat (Controls Potential, Measures Current) Potentiostat->WE Controls E(WE) vs E(RE) Measures I(WE) Potentiostat->RE Measures E(RE) Potentiostat->CE Passes Current CV_Workflow cluster_prep Preparation cluster_setup Setup cluster_exp Experiment cluster_analysis Analysis A 1. Prepare Analyte & Electrolyte Solution B 2. Polish & Clean Working Electrode C 3. Assemble 3-Electrode Cell B->C D 4. Deoxygenate Solution with N2/Ar E 5. Set CV Parameters (Potential Range, Scan Rate) D->E F 6. Run Background Scan (Electrolyte Only) G 7. Run Sample Scan H 8. Extract Peak Potentials (Epa, Epc) & Currents (ipa, ipc) G->H I 9. Calculate E°', ΔEp, and ipa/ipc J 10. Assess Reversibility and Kinetics

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6,6'-Dimethyl-3,3'-bipyridazine

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions to improve the yield and purity of 6,6'-Dimethyl-3,3'-bipyridazine synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic strategies for constructing the this compound core?

There are two main strategies for synthesizing the this compound core[1]:

  • Direct Catalytic Cross-Coupling: This is a prominent approach that involves the direct C-C bond formation between two pre-functionalized 6-methylpyridazine rings, typically using a palladium catalyst.[1] Common methods include Suzuki, Stille, and Negishi coupling reactions.[2][3]

  • Stepwise Functional Group Transformation: This alternative route begins with a more readily available precursor, such as 6,6'-Dimethyl-2,2'-bipyridine.[1] The synthesis involves a series of transformations to introduce the necessary functionalities at the 3 and 3' positions, followed by cyclization with hydrazine to form the bipyridazine rings.[1]

Q2: My reaction yield is consistently low. What are the common causes?

Low yields in bipyridazine and bipyridine synthesis are often attributed to several factors:

  • Catalyst Inhibition: The nitrogen atoms in the bipyridazine product can strongly coordinate with the palladium catalyst, leading to a decrease in its catalytic activity and, consequently, a lower yield.[2][3]

  • Harsh Reaction Conditions: Many traditional synthetic methods require high temperatures or other harsh conditions, which can lead to product degradation or the formation of unwanted side products.[3]

  • Sub-optimal Reagents: The stability of precursors, such as 2-pyridyl boronic acid derivatives in Suzuki couplings, can be poor, leading to low reaction efficiency.[2]

  • Inefficient Purification: Loss of product during complex purification steps like column chromatography can significantly reduce the final isolated yield.[1]

Q3: What common side products should I be aware of, and how can they be minimized?

A common issue is the formation of homocoupled byproducts, especially when performing a cross-coupling reaction between two different pyridazine derivatives. To minimize this, it is crucial to carefully control the stoichiometry of the reactants and the reaction conditions. Using highly efficient and selective catalyst systems can also favor the desired heterocoupling product.

Q4: Are there any recommendations for improving the final purification step?

Purification is a critical step for isolating high-purity this compound.[1]

  • Column Chromatography: Silica gel column chromatography is frequently used. The choice of eluent is crucial; a gradient of methanol in dichloromethane (e.g., starting from 0% and gradually increasing to 6% MeOH) has been shown to be effective for separating related pyridazine compounds.[4]

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective final step to remove minor impurities and achieve high purity.

Troubleshooting Guide for Low Yield

Low product yield is one of the most common challenges. The following guide addresses key areas for optimization, particularly for palladium-catalyzed cross-coupling reactions.

Problem: Low or No Product Formation in Palladium-Catalyzed Cross-Coupling

This issue often stems from the catalyst system or the reaction conditions. A systematic approach to optimization is recommended.

Logical Workflow for Yield Optimization

G cluster_optimization Reaction Optimization Loop A Low Yield Identified B Verify Starting Material Purity (Halide, Boronic Acid, etc.) A->B C Optimize Catalyst System B->C Purity Confirmed D Screen Reaction Conditions C->D Iterate D->C Iterate E Improve Workup & Purification D->E Yield Improved F High Yield Achieved E->F

Caption: A logical workflow for troubleshooting and optimizing reaction yield.

Data Presentation: Optimizing Palladium-Catalyzed Cross-Coupling Conditions

The selection of catalyst, ligand, solvent, and base is critical for a high-turnover, efficient reaction.[5][6] The table below summarizes key parameters and recommendations based on literature for related biaryl syntheses.

ParameterRecommendationRationale & Citation
Palladium Precursor Pd(OAc)₂, PdCl₂(CH₃CN)₂Pd(OAc)₂ is common and effective in homocoupling reactions.[7] PdCl₂(CH₃CN)₂ has weakly coordinating ligands that stabilize the palladium center without obstructing active sites, promoting efficient catalysis.[6]
Ligand Bulky, sigma-donating phosphines; Piperazine; Imidazolium saltsBulky phosphines can favor the active monoligated state and speed up oxidative addition.[5] Piperazine is an inexpensive and efficient ligand for homocoupling.[7] Imidazolium salts have been shown to generate catalysts with very high turnover numbers.[3]
Solvent DMF, DioxaneThe choice of solvent is crucial for stabilizing reaction intermediates.[6] DMF is effective for homocoupling reactions, though often at high temperatures.[3][7]
Base K₃PO₄, K₂CO₃An appropriate base is required for the catalytic cycle. K₃PO₄ has been used successfully in homocoupling reactions.[7] Mildly basic K₂CO₃ can also be optimal in certain cross-coupling scenarios.[8]
Temperature 65-140 °C (must be optimized)Temperature needs to be high enough to drive the reaction but not so high as to cause degradation. A documented bipyridine synthesis specifies 65 °C[1], while some homocoupling reactions require up to 140 °C.[7]

Experimental Protocols

The following is a representative protocol for the synthesis of a bipyridazine via palladium-catalyzed homocoupling, adapted from procedures for similar compounds.[3][7]

Protocol: Palladium-Catalyzed Homocoupling of 3-Bromo-6-methylpyridazine

Diagram of Synthetic Strategies

G cluster_route1 Route 1: Direct Coupling cluster_route2 Route 2: Bipyridine Functionalization Product 6,6'-Dimethyl- 3,3'-bipyridazine A1 2x 3-Bromo-6-methylpyridazine A2 Pd(OAc)₂ / Piperazine K₃PO₄, DMF, 140°C A1->A2 Homocoupling A2->Product B1 6,6'-Dimethyl- 2,2'-bipyridine B2 1. Functionalization (e.g., at 3,3' positions) B1->B2 B3 2. Ring Formation (e.g., with Hydrazine) B2->B3 B3->Product

Caption: The two primary synthetic routes to this compound.

Materials:

  • 3-Bromo-6-methylpyridazine

  • Palladium(II) Acetate (Pd(OAc)₂)

  • Piperazine

  • Potassium Phosphate (K₃PO₄), anhydrous

  • Dimethylformamide (DMF), anhydrous

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add 3-Bromo-6-methylpyridazine (1.0 eq), Palladium(II) Acetate (0.025 eq, 2.5 mol%), Piperazine (0.05 eq, 5 mol%), and anhydrous Potassium Phosphate (2.0 eq).

  • Add anhydrous DMF to the flask via syringe.

  • Heat the reaction mixture to 140 °C with vigorous stirring.[7]

  • Monitor the reaction progress using TLC or LC-MS. The reaction may require several hours for completion.

  • After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel and separate the layers.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude residue by silica gel column chromatography, eluting with a suitable solvent system (e.g., a gradient of methanol in dichloromethane) to afford pure this compound.[4]

References

Technical Support Center: Overcoming Solubility Issues with 6,6'-Dimethyl-3,3'-bipyridazine Complexes

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with 6,6'-Dimethyl-3,3'-bipyridazine and its metal complexes. Below you will find troubleshooting guidance and frequently asked questions to address common issues faced during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound and its metal complexes?

A1: The this compound ligand, due to the presence of two methyl groups, is more lipophilic than its unsubstituted bipyridazine counterpart. This generally leads to good solubility in organic solvents such as ethanol and dichloromethane, but limited solubility in water.[1] The solubility of its metal complexes is highly dependent on the choice of metal, the counter-ion, and the overall coordination geometry. Alkyl substituents on bipyridine ligands, a related class of compounds, are known to enhance solubility in organic solvents.[2]

Q2: Why is my this compound complex not dissolving in my chosen solvent?

A2: Several factors can contribute to poor solubility. The inherent lipophilicity of the 6,6'-dimethyl-substituted ligand can lead to low aqueous solubility. Furthermore, the solid-state packing of the complex, influenced by factors like crystal lattice energy, can make it difficult for the solvent to effectively solvate the molecule. For charged complexes, the choice of counter-ion is also critical; bulky or poorly solvating counter-ions can significantly reduce solubility.

Q3: Can the methyl groups on the bipyridazine ligand affect the complex's solubility?

A3: Yes, the methyl groups at the 6 and 6' positions have a significant impact. They increase the lipophilicity of the ligand, which tends to decrease aqueous solubility while increasing solubility in non-polar organic solvents.[1] Additionally, these methyl groups can introduce steric hindrance around the metal center, which may affect how the complex packs in the solid state and how it interacts with solvent molecules.

Troubleshooting Guide

Issue 1: My complex is insoluble in aqueous solutions.

Cause: High lipophilicity of the ligand and potentially the overall complex.

Solutions:

  • pH Adjustment: For complexes with protonatable nitrogen atoms on the bipyridazine ring, adjusting the pH of the aqueous solution can significantly increase solubility. Lowering the pH will protonate the nitrogen atoms, leading to the formation of a more soluble cationic species. It is crucial to determine the pKa of your complex to identify the optimal pH range for solubilization.[3][4]

  • Use of Co-solvents: Introducing a water-miscible organic co-solvent can disrupt the hydrogen bonding network of water and create a more favorable environment for the dissolution of lipophilic complexes. Common co-solvents include dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), ethanol, and acetonitrile.[5]

  • Addition of Surfactants: Surfactants can form micelles that encapsulate the poorly soluble complex, thereby increasing its apparent solubility in the aqueous phase. The choice of surfactant (anionic, cationic, or non-ionic) and its concentration relative to the critical micelle concentration (CMC) are important parameters to optimize.

Issue 2: My complex is not dissolving in common organic solvents.

Cause: Strong intermolecular interactions in the solid state (high lattice energy) or a mismatch between the polarity of the complex and the solvent.

Solutions:

  • Solvent Screening: A systematic screening of a range of organic solvents with varying polarities should be performed. Start with common solvents like dichloromethane (DCM), chloroform, acetonitrile (ACN), dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).

  • Use of Co-solvent Mixtures: If the complex is partially soluble in two different solvents, a mixture of these solvents might provide the optimal polarity for complete dissolution.

  • Heating and Sonication: Applying heat or using an ultrasonic bath can provide the necessary energy to overcome the lattice energy of the solid complex and facilitate dissolution. Caution should be exercised to avoid decomposition of the complex at elevated temperatures.

Issue 3: My complex precipitates out of solution over time.

Cause: The initial solution was supersaturated, or the complex is degrading to a less soluble species.

Solutions:

  • Equilibration Time: Ensure that the solution has reached thermodynamic equilibrium. This can be confirmed by measuring the concentration of the dissolved complex over time until it remains constant.

  • Stability Check: Analyze the precipitate and the remaining solution (e.g., by NMR or LC-MS) to determine if the complex has degraded. If degradation is occurring, consider using a more inert solvent or storing the solution at a lower temperature and protected from light.

  • Counter-ion Exchange: For ionic complexes, the counter-ion can significantly influence solubility and stability in solution. Consider exchanging the counter-ion for one that is known to form more soluble salts.

Quantitative Data on Solubility

Due to the limited availability of specific quantitative solubility data for this compound complexes in the literature, the following tables provide illustrative data for structurally related 6,6'-dimethyl-2,2'-bipyridine and other bipyridine complexes to offer a general understanding of solubility trends.

Table 1: Illustrative Solubility of a Ruthenium(II) Bipyridine Complex in Various Solvents

SolventDielectric ConstantSolubility (mg/mL)Reference
Water80.1Slightly Soluble[6]
Acetonitrile37.5Soluble[7]
Dimethyl Sulfoxide (DMSO)46.7Soluble[8]
N,N-Dimethylformamide (DMF)36.7Soluble[8]
Dichloromethane (DCM)8.9Sparingly Soluble[1]
Ethanol24.6Soluble[1]

Disclaimer: The data in this table is for the related compound Tris(bipyridine)ruthenium(II) chloride and is intended for illustrative purposes only.

Table 2: Effect of Co-solvent on the Apparent Aqueous Solubility of a Poorly Soluble Platinum Complex (Hypothetical Data)

Co-solvent% Co-solvent (v/v) in WaterApparent Solubility (µg/mL)
None0%< 1
DMSO5%25
DMSO10%150
Ethanol5%15
Ethanol10%80

Disclaimer: This table presents hypothetical data to illustrate the general trend of increased solubility with the addition of a co-solvent.

Experimental Protocols

Protocol 1: Determination of Thermodynamic Solubility using the Shake-Flask Method

Objective: To determine the equilibrium solubility of a this compound complex in a specific solvent.

Materials:

  • Your this compound complex (solid)

  • Selected solvent (e.g., water, phosphate buffer pH 7.4, acetonitrile)

  • Vials with screw caps

  • Orbital shaker or rotator

  • Centrifuge

  • Syringe filters (0.22 µm)

  • Analytical balance

  • HPLC or UV-Vis spectrophotometer for quantification

Procedure:

  • Add an excess amount of the solid complex to a vial. The excess solid should be visually apparent.

  • Add a known volume of the selected solvent to the vial.

  • Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 25 °C or 37 °C).

  • Agitate the mixture for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, allow the suspension to settle for a few hours.

  • Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed.

  • Filter the aliquot through a 0.22 µm syringe filter into a clean vial.

  • Dilute the filtrate with an appropriate solvent to a concentration within the linear range of your analytical method.

  • Quantify the concentration of the dissolved complex using a pre-validated HPLC or UV-Vis method.

  • The determined concentration represents the thermodynamic solubility of the complex in that solvent.

Protocol 2: Co-solvent Screening for Solubility Enhancement

Objective: To identify an effective co-solvent system for a poorly soluble this compound complex.

Materials:

  • Your complex

  • Primary solvent in which the complex is poorly soluble (e.g., water)

  • A selection of water-miscible co-solvents (e.g., DMSO, DMF, ethanol, propylene glycol)

  • Vials and analytical equipment as in Protocol 1

Procedure:

  • Prepare a series of co-solvent mixtures with the primary solvent in varying volume percentages (e.g., 5%, 10%, 20%, 50% v/v).

  • For each co-solvent mixture, perform the shake-flask solubility determination as described in Protocol 1.

  • Plot the measured solubility of the complex as a function of the co-solvent percentage for each co-solvent tested.

  • The co-solvent system that provides the highest solubility at the lowest co-solvent concentration is generally the most desirable.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis start Start with Solid Complex add_excess Add Excess Solid to Solvent start->add_excess prep_solvent Prepare Solvent/Co-solvent Mixture prep_solvent->add_excess equilibrate Equilibrate on Shaker (24-48h) add_excess->equilibrate settle Allow Suspension to Settle equilibrate->settle filter Filter Supernatant (0.22 µm) settle->filter quantify Quantify Concentration (HPLC/UV-Vis) filter->quantify result Determine Thermodynamic Solubility quantify->result

Caption: Experimental workflow for determining thermodynamic solubility.

troubleshooting_flowchart cluster_aqueous Aqueous Solution cluster_organic Organic Solvent start Complex Insoluble? ph_adjust Try pH Adjustment start->ph_adjust in Aqueous solvent_screen Screen Different Solvents start->solvent_screen in Organic cosolvent Use Co-solvents ph_adjust->cosolvent Still Insoluble surfactant Add Surfactants cosolvent->surfactant Still Insoluble end_soluble Complex Soluble surfactant->end_soluble cosolvent_mix Use Co-solvent Mixtures solvent_screen->cosolvent_mix Still Insoluble heat_sonicate Apply Heat/Sonication cosolvent_mix->heat_sonicate Still Insoluble heat_sonicate->end_soluble

Caption: Troubleshooting logic for solubility issues.

References

Technical Support Center: Optimizing Metal Complexation Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for metal complexation.

Troubleshooting Guide

This guide addresses common issues encountered during metal complexation experiments in a question-and-answer format.

Question: Why is the yield of my metal complex low?

Answer: Low yields can result from several factors. Consider the following:

  • Incomplete Reaction: The reaction may not have reached equilibrium. Try extending the reaction time or gently heating the mixture, provided the complex is thermally stable.

  • Ligand or Metal Ion Degradation: The pH or temperature of the reaction may be causing your ligand or metal salt to decompose. Check the stability of your starting materials under the reaction conditions.

  • Suboptimal Stoichiometry: An incorrect metal-to-ligand ratio can limit the amount of complex formed. It is crucial to determine the correct stoichiometry experimentally.[1][2][3][4]

  • Poor Ligand Choice: The chosen ligand may have a low affinity for the metal ion. The stability of a metal complex is influenced by the nature of both the metal ion and the ligand.[5][6] Factors such as the charge and size of the metal ion and the basicity and structure of the ligand are critical.[5][6][7]

  • Solvent Effects: The solvent plays a crucial role in the stability and formation of metal complexes.[8][9][10] A donor solvent might compete with the ligand for coordination to the metal ion, thereby reducing the yield.[11] Consider using a solvent with a lower dielectric constant and dipole moment to potentially increase stability.[11]

Question: Why is my complex precipitating out of solution unexpectedly?

Answer: Precipitation can occur for several reasons:

  • Low Solubility: The formed complex may have low solubility in the chosen solvent. You might need to switch to a different solvent system or modify the ligand to improve solubility.

  • pH-Induced Precipitation: The pH of the solution can significantly affect the charge of the ligand and the metal ion, influencing the overall charge and solubility of the complex.[12][13][14][15] For instance, if the ligand is a basic anion, the complex will be more soluble in acidic solutions.[16] Conversely, complexes with acidic cations are more soluble in basic solutions.[16] Metal hydroxides can also precipitate at certain pH values.[15]

  • Formation of Insoluble Polynuclear Species: At certain concentrations or pH values, ligands, especially multidentate ones, can bridge multiple metal centers, leading to the formation of insoluble polymers.[11]

Question: The color of my reaction solution is not what I expected. What does this indicate?

Answer: A color change is often a good indicator of complex formation. However, an unexpected color may suggest:

  • Formation of a Different Complex: You might be forming a complex with a different stoichiometry or coordination geometry than anticipated.

  • Oxidation State Change: The metal ion may have changed its oxidation state during the reaction.

  • Ligand Decomposition: The ligand may have decomposed, and the color could be from a degradation product.

  • Incomplete Reaction: The observed color could be a mixture of the starting materials and the product complex.

Question: How can I improve the stability of my metal complex?

Answer: The stability of a metal complex is influenced by several factors that can be optimized:

  • Metal Ion Properties: Smaller, highly charged metal ions generally form more stable complexes.[5][6][17]

  • Ligand Properties:

    • Chelation: Polydentate ligands (chelating agents) form more stable complexes than monodentate ligands due to the chelate effect.[5][18] Generally, five- or six-membered chelate rings are the most stable.[11]

    • Basicity: More basic ligands tend to form more stable complexes.[7]

    • Steric Hindrance: Bulky groups on the ligand can decrease stability due to steric hindrance.[6]

  • Hard-Soft Acid-Base (HSAB) Principle: Hard acids (e.g., alkali metals, alkaline earth metals) prefer to bind to hard bases (ligands with N, O, F donor atoms), while soft acids (e.g., heavier transition metals) prefer soft bases (ligands with P, S, Cl donor atoms).[5][6]

  • Solvent: As mentioned, the solvent can significantly impact stability. Non-coordinating solvents are often preferred.[9][10]

Frequently Asked Questions (FAQs)

Q1: What is the first step I should take to optimize my metal complexation reaction?

A1: The first and most critical step is to determine the stoichiometry of your complex. This will ensure you are using the correct ratio of metal to ligand, which is fundamental for maximizing your yield. A common and effective method for this is Job's Method of Continuous Variation.[1][2][4]

Q2: How does pH affect metal complex formation?

A2: The pH of the solution is a critical parameter. It can affect:

  • The protonation state of the ligand, which can alter its ability to bind to the metal.[12]

  • The formation of metal hydroxide species, which can compete with the desired complexation reaction or lead to precipitation.[15]

  • The overall stability of the complex. The optimal pH for complex formation is highly system-dependent.[14]

Q3: What is the role of the solvent in metal complexation?

A3: The solvent can influence the reaction in several ways:[9][10]

  • Solvation of Ions: The solvent solvates both the metal ion and the ligand, and these solvation shells must be disrupted for the complex to form. Strongly coordinating solvents can compete with the ligand for the metal ion.[8][11]

  • Dielectric Constant: The dielectric constant of the solvent can affect the electrostatic interactions between the metal and ligand. Solvents with lower dielectric constants can enhance the stability of the complex.[11]

  • Solubility: The solvent must be able to dissolve the reactants and the resulting complex.

Q4: How can I determine the stability constant of my complex?

A4: The stability constant (Kf) is a measure of the strength of the interaction between the metal and the ligand. It can be determined using various techniques, including:

  • Spectrophotometric Titration (e.g., UV-Vis): By monitoring changes in the absorbance of the solution as the ligand is titrated into a solution of the metal ion (or vice versa), the stability constant can be calculated.[19]

  • Potentiometric Titration: This method involves monitoring the change in the potential of an ion-selective electrode during the titration to determine the concentration of free metal ions.

  • Calorimetry: Isothermal titration calorimetry (ITC) can directly measure the heat change upon complex formation, from which the thermodynamic parameters, including the stability constant, can be derived.

Q5: What are some common experimental errors to avoid?

A5: Common sources of error in metal complexation experiments include:[20][21][22][23]

  • Inaccurate concentration of stock solutions: Always prepare solutions with accurately calibrated glassware and high-purity reagents.

  • Incorrect pH measurement and control: Ensure your pH meter is properly calibrated.

  • Temperature fluctuations: Metal-ligand binding can be temperature-dependent. Maintain a constant temperature throughout the experiment.

  • Impure starting materials: Use reagents of the highest possible purity to avoid side reactions.

Data Presentation

Table 1: Stability Constants (log K) of Selected Metal-Ligand Complexes

This table provides the logarithm of the overall stability constants (β) for various metal-ligand complexes. Higher values indicate greater stability.

Metal IonLigandlog β₁log β₂log β₃log β₄
Cu²⁺NH₃4.157.6110.412.03
Ni²⁺NH₃2.805.046.777.96
Co²⁺NH₃2.113.744.795.55
Zn²⁺NH₃2.374.817.319.46
Cd²⁺NH₃2.654.756.197.12
Ag⁺NH₃3.317.22--
Cu²⁺Ethylenediamine10.719.9--
Ni²⁺Ethylenediamine7.613.918.3-

Data compiled from various sources. Values can vary with experimental conditions (temperature, ionic strength, solvent).

Table 2: Stability Constants (log K) of Metal-EDTA Complexes

Ethylenediaminetetraacetic acid (EDTA) is a powerful hexadentate chelating agent that forms highly stable complexes with most metal ions.

Metal Ionlog K
Fe³⁺25.1
Th⁴⁺23.2
Cr³⁺23.0
Bi³⁺22.8
Cu²⁺18.8
Ni²⁺18.6
Pb²⁺18.0
Zn²⁺16.5
Co²⁺16.3
Al³⁺16.1
Cd²⁺16.5
Fe²⁺14.3
Mn²⁺14.0
Ca²⁺10.7
Mg²⁺8.7

Data is for complexes with the fully deprotonated EDTA⁴⁻ ligand.[24]

Experimental Protocols

Protocol 1: Determination of Metal-Ligand Stoichiometry using Job's Method (Method of Continuous Variations)

This method is used to determine the stoichiometry of a metal-ligand complex in solution.[1][2][4]

Materials:

  • Stock solution of the metal ion (e.g., 1 mM)

  • Stock solution of the ligand (e.g., 1 mM) of the same concentration as the metal ion solution.

  • UV-Vis spectrophotometer

  • Cuvettes

  • Volumetric flasks and pipettes

Procedure:

  • Prepare a series of solutions: Prepare a series of solutions where the total moles of metal and ligand are constant, but the mole fraction of each varies. For example, prepare 10 solutions in 10 mL volumetric flasks with the following compositions:

    • Solution 1: 1 mL metal solution + 9 mL ligand solution

    • Solution 2: 2 mL metal solution + 8 mL ligand solution

    • ...

    • Solution 9: 9 mL metal solution + 1 mL ligand solution

    • Solution 10: A blank containing only the solvent.

  • Allow for equilibration: Allow the solutions to stand for a sufficient amount of time for the complexation reaction to reach equilibrium.

  • Measure absorbance: Measure the absorbance of each solution at the wavelength of maximum absorbance (λmax) of the metal-ligand complex. This wavelength should be chosen where the free metal and free ligand have minimal absorbance if possible.[19]

  • Plot the data: Plot the absorbance versus the mole fraction of the ligand.

  • Determine stoichiometry: The plot will show two linear portions that intersect. The mole fraction at the intersection point corresponds to the stoichiometry of the complex. For a complex MxLy, the mole fraction of the ligand (XL) at the maximum absorbance will be y / (x + y).

Protocol 2: UV-Vis Spectrophotometric Titration to Determine Stability Constant

This protocol describes a general procedure for determining the stability constant of a 1:1 metal-ligand complex.

Materials:

  • Stock solution of the metal ion of known concentration.

  • Stock solution of the ligand of known concentration (typically more concentrated than the metal solution).

  • UV-Vis spectrophotometer with a temperature-controlled cell holder.

  • Magnetic stirrer and stir bar.

  • Micropipettes.

Procedure:

  • Prepare the initial solution: Place a known volume and concentration of the metal ion solution into a cuvette.

  • Record the initial spectrum: Record the UV-Vis spectrum of the metal ion solution.

  • Titrate with ligand: Add small, precise aliquots of the ligand solution to the cuvette. After each addition, stir the solution to ensure thorough mixing and allow it to reach equilibrium.

  • Record spectra after each addition: Record the UV-Vis spectrum after each addition of the ligand.

  • Data Analysis: The data can be analyzed using various methods, often involving non-linear regression analysis of the absorbance changes at a specific wavelength as a function of the total ligand and metal concentrations to fit the binding isotherm and determine the stability constant (Kf).

Mandatory Visualization

Troubleshooting_Metal_Complexation start Start: Problem with Metal Complexation issue What is the primary issue? start->issue low_yield Low Yield / No Reaction issue->low_yield Low Yield precipitation Precipitation / Low Solubility issue->precipitation Precipitation instability Complex is Unstable issue->instability Instability check_stoichiometry Is Stoichiometry Known? low_yield->check_stoichiometry check_ph Is pH Optimal? precipitation->check_ph check_ligand Re-evaluate Ligand Choice instability->check_ligand run_jobs_method Perform Job's Method check_stoichiometry->run_jobs_method No check_conditions Review Reaction Conditions check_stoichiometry->check_conditions Yes adjust_ratio Adjust Metal:Ligand Ratio run_jobs_method->adjust_ratio adjust_ratio->check_conditions check_conditions->check_ph check_solvent Is Solvent Appropriate? check_conditions->check_solvent check_temp_time Optimize Temp & Time check_conditions->check_temp_time adjust_ph Adjust pH check_ph->adjust_ph No check_ph->check_solvent Yes adjust_ph->check_solvent change_solvent Change Solvent check_solvent->change_solvent No end_solution Problem Resolved check_solvent->end_solution Yes change_solvent->end_solution check_temp_time->end_solution use_chelating Consider Chelating Ligand check_ligand->use_chelating hsab Apply HSAB Principle check_ligand->hsab use_chelating->check_conditions hsab->check_conditions

Caption: Troubleshooting workflow for metal complexation experiments.

References

Technical Support Center: Troubleshooting Unexpected NMR Shifts in Metal Complexes

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Nuclear Magnetic resonance (NMR) spectroscopy of metal complexes. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and understand unexpected chemical shifts in their NMR experiments.

Frequently Asked Questions (FAQs)

Q1: Why are the chemical shifts in my metal complex so different from my organic ligand?

A1: The coordination of a ligand to a metal ion can dramatically alter the electronic environment of the ligand's nuclei, leading to significant changes in chemical shifts. Key contributing factors include:

  • Paramagnetism: If your metal has unpaired electrons, it is paramagnetic. This is a dominant cause of large chemical shifts, often spreading signals over a 200 ppm range or more for ¹H NMR. The interaction between the unpaired electrons and the nucleus creates additional shielding or deshielding effects.[1][2]

  • Heavy Atom Effect: Heavy metals, particularly those in the second and third transition series (5d metals), can induce significant shifts due to relativistic effects, often referred to as the heavy-atom on light-atom (HALA) effect.[3][4]

  • Changes in Electronic Structure: Coordination to a metal alters the electron density distribution throughout the ligand, which directly impacts the shielding of nuclei and, therefore, their chemical shifts.

Q2: My NMR signals are extremely broad. What could be the cause?

A2: Signal broadening in the NMR spectra of metal complexes is a common issue and can be attributed to several factors:

  • Paramagnetism: Unpaired electrons in paramagnetic complexes lead to shorter relaxation times (T1), which results in broader lines. In some cases, signals from nuclei very close to the metal center can be broadened to the point of being undetectable, creating a "blind sphere" around the metal.[5][6]

  • Chemical Exchange: If your complex is undergoing dynamic processes, such as ligand exchange or conformational changes, on a timescale comparable to the NMR experiment, it can lead to broadened signals.[7][8]

  • Sample Concentration: Highly concentrated samples can be viscous, leading to broader lines.[9][10]

  • Poor Shimming: An inhomogeneous magnetic field will cause significant line broadening. Always ensure the spectrometer is properly shimmed.[9]

  • Presence of Particulate Matter: Undissolved material in your NMR tube will degrade the homogeneity of the magnetic field and broaden your signals. Filtering your sample is recommended.[9]

Q3: Some of my peaks are sharp while others are broad. Why is this happening?

A3: This is often observed in paramagnetic complexes. The broadening effect of a paramagnetic center decreases rapidly with distance. Therefore, nuclei closer to the metal ion will experience more significant broadening, while those further away may appear as sharper signals.[5]

Q4: My chemical shifts change when I change the solvent. Is this normal?

A4: Yes, it is normal for chemical shifts to be influenced by the solvent. This is due to interactions between the solvent and your complex, which can alter the electronic environment of the nuclei.[11][12] Aromatic solvents like benzene-d6 or pyridine-d5 can induce significant shifts compared to solvents like chloroform-d.[11] In some cases, solvent effects can be dramatic, with reported variations of up to 40 ppm for the same complex in different solvents.[13]

Q5: I see more signals than expected. What could be the reason?

A5: The presence of more signals than anticipated can be due to:

  • Isomers: You may have a mixture of geometric isomers (e.g., cis/trans) or stereoisomers in your sample.

  • Rotamers: If there is restricted rotation around a bond, you might be observing different rotational isomers (rotamers) on the NMR timescale.[10]

  • Slow Exchange: If a dynamic process is slow on the NMR timescale, you will see separate signals for each species involved in the exchange.[14]

Troubleshooting Guides

Here we provide a systematic approach to diagnosing and resolving common issues with unexpected NMR shifts.

Issue 1: Unusually Large Chemical Shifts and Broad Signals

This is a strong indication of paramagnetism.

Troubleshooting Workflow:

start Unexpectedly Large Shifts and Broad Signals Observed check_paramagnetism Is the metal ion expected to be paramagnetic (unpaired d-electrons)? start->check_paramagnetism yes_paramagnetic Yes check_paramagnetism->yes_paramagnetic Yes no_paramagnetic No check_paramagnetism->no_paramagnetic No evans_method Perform Evans Method to confirm paramagnetism and determine the number of unpaired electrons. yes_paramagnetic->evans_method check_other_causes Consider other causes: heavy atom effects, dynamic exchange, or sample issues. no_paramagnetic->check_other_causes vt_nmr Perform Variable Temperature (VT) NMR. evans_method->vt_nmr curie_law Do shifts follow Curie Law (shift ∝ 1/T)? vt_nmr->curie_law yes_curie Yes curie_law->yes_curie Yes no_curie No curie_law->no_curie No conclusion_paramagnetic Shifts are due to paramagnetism. Use specialized 2D NMR techniques for paramagnetic molecules if assignment is needed. yes_curie->conclusion_paramagnetic no_curie->check_other_causes start Shifts Change with Temperature vt_nmr Acquire spectra at a range of temperatures (Variable Temperature NMR). start->vt_nmr observe_changes Observe spectral changes: - Peaks sharpen or broaden? - Peaks coalesce? - Shifts move systematically? vt_nmr->observe_changes coalescence Coalescence and sharpening at high T? observe_changes->coalescence yes_coalescence Yes coalescence->yes_coalescence Yes no_coalescence No coalescence->no_coalescence No dynamic_exchange Indicates dynamic exchange (e.g., ligand exchange, fluxionality). Calculate activation energy from coalescence temperature. yes_coalescence->dynamic_exchange check_paramagnetism Are shifts proportional to 1/T? no_coalescence->check_paramagnetism yes_paramagnetic Yes check_paramagnetism->yes_paramagnetic Yes no_paramagnetic No check_paramagnetism->no_paramagnetic No paramagnetism Indicates paramagnetism. Shifts follow Curie Law. yes_paramagnetic->paramagnetism other_effects Consider other temperature-dependent phenomena like changes in solvation or aggregation. no_paramagnetic->other_effects

References

How to avoid polymorphism in crystal growth of its derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding and controlling polymorphism during the crystal growth of derivative compounds.

Frequently Asked Questions (FAQs)

Q1: What is crystal polymorphism and why is it critical in drug development?

Polymorphism is the ability of a solid compound to exist in two or more crystalline forms, known as polymorphs. These forms share the same chemical composition but differ in their crystal lattice arrangements.[1][2] This structural difference can lead to significant variations in crucial physicochemical properties, including:

  • Solubility and Dissolution Rate: Different polymorphs can have varying solubilities, which directly impacts a drug's bioavailability.[1][3]

  • Stability: One polymorph is typically more thermodynamically stable than others under specific conditions. Metastable forms can transform into the stable form over time, which can affect the drug product's shelf life and efficacy.[1][4]

  • Manufacturing and Formulation Properties: Properties like crystal shape (habit), density, and flowability can differ between polymorphs, affecting downstream processing such as filtration, drying, and tableting.[1][5]

Due to these potential impacts, regulatory bodies require a thorough investigation of polymorphism for any new active pharmaceutical ingredient (API).[6]

Q2: What are the primary factors that influence the formation of different polymorphs?

The formation of a specific polymorph is a complex interplay of thermodynamic and kinetic factors. Key experimental parameters that you can control include:

  • Solvent Selection: The choice of solvent is one of the most critical factors.[7][8] Solvent-solute interactions, such as hydrogen bonding, can stabilize certain molecular conformations in the solution, promoting the nucleation of a specific polymorph.[9][10]

  • Supersaturation: The level of supersaturation is the driving force for crystallization.[10] High supersaturation levels, often achieved by rapid cooling or fast anti-solvent addition, tend to favor the formation of kinetically favored, often metastable, polymorphs.[10][11] Lower, more controlled supersaturation levels are more likely to yield the thermodynamically stable form.

  • Temperature: Temperature affects both the solubility of the compound and the relative stability of the polymorphs.[10][12][13] For some systems (enantiotropic), the thermodynamically stable form can change with temperature.[14][15]

  • Stirring and Agitation: Agitation influences mass and heat transfer within the crystallizer.[10] Vigorous stirring can promote secondary nucleation, potentially leading to the formation of undesired polymorphs.[10]

  • Presence of Impurities or Additives: Impurities can inhibit or promote the growth of specific crystal faces, sometimes leading to the formation of a different polymorph.[16] Conversely, specific additives can be used to selectively encourage the growth of a desired form.[16]

  • Seeding: Introducing seed crystals of the desired polymorph is a powerful technique to direct crystallization towards that form, bypassing spontaneous nucleation of other forms.[6][17][18]

Troubleshooting Guide

Problem: My crystallization consistently produces an undesired or metastable polymorph.

Possible Cause Troubleshooting Steps
High Supersaturation Rate 1. Reduce Cooling Rate: Implement a slower, more controlled cooling profile.[1] 2. Slow Down Anti-Solvent Addition: If using an anti-solvent method, decrease the addition rate to maintain a lower level of supersaturation.[16][19]
Inappropriate Solvent System 1. Conduct a Solvent Screen: Experiment with a diverse range of solvents with different polarities and hydrogen bonding capabilities.[9][13] 2. Analyze Solute-Solvent Interactions: Use techniques like FTIR to understand how the solute interacts with different solvents, as this can influence which polymorph forms.[20]
Spontaneous Nucleation 1. Implement a Seeding Protocol: Introduce seed crystals of the desired, stable polymorph into the solution at a point within the metastable zone width. This provides a template for growth and can prevent the nucleation of unwanted forms.[6][17][21]
Thermodynamic Instability 1. Determine Relative Stability: Use slurry conversion experiments to determine the most thermodynamically stable form under your process conditions.[22] 2. Adjust Temperature: If the system is enantiotropic, ensure your crystallization temperature is within the stability range of the desired polymorph.[13][14]

Problem: I am observing a mixture of polymorphs in my final product.

Possible Cause Troubleshooting Steps
Concomitant Polymorphism 1. Optimize Seeding: Ensure the seed crystals are of a single, pure polymorphic form and are added in a sufficient quantity to dominate the nucleation process.[6][21] 2. Control Supersaturation Precisely: Maintain a narrow and consistent supersaturation level throughout the process to favor the nucleation and growth of only one form.[10]
Solvent-Mediated Transformation 1. Reduce Stirring/Hold Time: After crystallization, an unstable form may be transforming into a more stable one in the slurry.[6] Minimize the time the product is held in the mother liquor post-crystallization. 2. Isolate Product Quickly: Filter and dry the product promptly after the crystallization is complete.
Temperature Fluctuations 1. Ensure Isothermal Conditions: Use a well-controlled reactor to maintain a constant temperature, avoiding fluctuations that could cross a polymorphic transition point.[10]

Experimental Protocols

Protocol 1: Polymorph Screening via Solvent Evaporation

Objective: To identify potential new polymorphs by crystallizing the compound from a diverse set of solvents.

Methodology:

  • Solvent Selection: Choose a library of 10-20 solvents with a wide range of polarities and chemical functionalities (e.g., alcohols, ketones, esters, hydrocarbons).[13]

  • Sample Preparation: Prepare saturated or near-saturated solutions of your derivative compound in each solvent at a slightly elevated temperature (e.g., 40°C) in individual vials or a 96-well plate.

  • Crystallization: Allow the solvent to evaporate slowly under different conditions:

    • Ambient temperature, open to the atmosphere.

    • Reduced temperature (e.g., 4°C), open to the atmosphere.

    • Under a slow stream of nitrogen to control the evaporation rate.

  • Isolation: Once crystals have formed and the solvent has evaporated, collect the solid material from each well/vial.

  • Analysis: Analyze each sample using techniques like X-Ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC), and Raman Spectroscopy to identify the crystal form.[22][]

Protocol 2: Seeding Protocol to Obtain a Target Polymorph

Objective: To reliably produce a specific, known polymorph by controlling nucleation.

Methodology:

  • Seed Preparation: Obtain or prepare a small quantity of the desired polymorph. Ensure its phase purity via XRPD. If necessary, gently mill or sieve the seeds to achieve a consistent particle size.[17]

  • Determine Solubility Curve & Metastable Zone Width (MSZW): Accurately measure the solubility of your compound in the chosen solvent system at various temperatures. Determine the MSZW to identify the optimal temperature for seeding.

  • Crystallization: a. Dissolve the compound in the solvent at a temperature above the saturation point. b. Cool the solution to a temperature that is within the metastable zone (typically about one-third of the way into the MSZW is a good starting point).[17] c. Introduce a small quantity (typically 0.1-1% w/w) of the seed crystals, preferably as a slurry in the mother liquor to ensure good dispersion.[17] d. Continue with a slow, controlled cooling profile to promote the growth of the seed crystals rather than new nucleation events.

  • Isolation and Analysis: Filter, wash, and dry the resulting crystals. Confirm the polymorphic identity using XRPD to ensure the process was successful.

Visual Guides

// Edges Compound -> Dissolution; Solvent -> Dissolution; ProcessParams -> Supersaturation; Dissolution -> Supersaturation; Supersaturation -> Nucleation; Nucleation -> Growth; Growth -> Isolation; Isolation -> Polymorphs; Polymorphs -> Analysis; } dot Caption: General workflow for a solution-based crystallization experiment.

// Central Node PolymorphOutcome [label="Polymorphic Outcome", shape=Mdiamond, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Factors Solvent [label="Solvent Choice\n(Polarity, H-Bonding)", fillcolor="#FBBC05"]; Supersaturation [label="Supersaturation Level\n& Rate", fillcolor="#FBBC05"]; Temperature [label="Temperature\n(Cooling Profile)", fillcolor="#FBBC05"]; Agitation [label="Agitation / Mixing\n(Stirring Rate)", fillcolor="#FBBC05"]; Seeding [label="Seeding\n(Presence, Quality, Amount)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Impurities [label="Impurities / Additives", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Solvent -> PolymorphOutcome [label="Influences\nSolubility & Nucleation"]; Supersaturation -> PolymorphOutcome [label="Kinetic vs.\nThermodynamic Control"]; Temperature -> PolymorphOutcome [label="Affects Stability\n& Solubility"]; Agitation -> PolymorphOutcome [label="Impacts Mass Transfer\n& Secondary Nucleation"]; Seeding -> PolymorphOutcome [label="Directs Nucleation\nto Desired Form"]; Impurities -> PolymorphOutcome [label="Can Inhibit or\nPromote Growth"]; } dot Caption: Key factors influencing the polymorphic outcome of crystallization.

// Start Start [label="Unexpected Polymorph\nDetected (via XRPD/DSC)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Decision Points IsSeedingUsed [label="Is a seeding\nprotocol in use?", shape=diamond, fillcolor="#FBBC05"]; IsStableForm [label="Is the undesired form\nthe stable polymorph?", shape=diamond, fillcolor="#FBBC05"];

// Actions ReviewSeeds [label="Action: Review seed purity,\namount, and addition point.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ImplementSeeding [label="Action: Develop and\nimplement a seeding protocol.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; AdjustKinetics [label="Action: Adjust kinetic factors.\n- Decrease cooling rate\n- Slow anti-solvent addition\n- Change solvent", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ScreenForMetastable [label="Action: Screen for conditions\n(rapid cooling, different solvents)\nto isolate a kinetic form.", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// End End [label="Desired Polymorph\nAchieved", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Connections Start -> IsSeedingUsed; IsSeedingUsed -> ReviewSeeds [label="Yes"]; IsSeedingUsed -> ImplementSeeding [label="No"]; ReviewSeeds -> End; ImplementSeeding -> End; Start -> IsStableForm [headport="n", tailport="e", dir="both", arrowtail="none", arrowhead="normal"]; IsStableForm -> ScreenForMetastable [label="Yes"]; IsStableForm -> AdjustKinetics [label="No"]; ScreenForMetastable -> End; AdjustKinetics -> End; } dot Caption: A logical troubleshooting flowchart for polymorphic control.

References

Technical Support Center: Enhancing Quantum Yield of Luminescent Complexes

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and answers to frequently asked questions regarding the enhancement of quantum yield in luminescent complexes.

Troubleshooting Guide

Issue 1: My complex has a significantly lower quantum yield than expected.

Possible Cause: Inefficient intramolecular energy transfer from the ligand to the central metal ion, or significant non-radiative decay pathways.

Troubleshooting Steps:

  • Optimize Ligand Design: The ligand plays a crucial role in absorbing excitation energy and transferring it to the metal center.

    • Antenna Effect: Ensure your ligand has a high molar absorption coefficient at the desired excitation wavelength and that its triplet state energy is appropriately matched for efficient transfer to the emissive state of the metal ion.

    • Ligand Rigidity: Introduce rigid structural motifs into the ligand to reduce vibrational and rotational non-radiative decay pathways.

  • Modify the Coordination Environment: The immediate surroundings of the metal ion can dramatically influence its photophysical properties.

    • Increase Coordination Anisotropy: For certain complexes, such as those involving europium, increasing the diversity of ligands coordinated to the ion can boost quantum yield by making the electronic transitions less forbidden.[1][2][3]

    • Steric Hindrance: Use bulky ligands to create a sterically hindered environment around the metal center. This can protect the emissive state from quenching by solvent molecules or other species in the solution.

  • Solvent Selection: The solvent can quench luminescence through vibrational energy transfer.

    • Deuterated Solvents: High-frequency vibrations, such as O-H or C-H bonds in solvents, are effective quenchers. Switching to deuterated solvents (e.g., D₂O, deuterated chloroform) can significantly reduce this non-radiative decay pathway and increase quantum yield.

    • Aprotic vs. Protic Solvents: Protic solvents can often lead to quenching. Evaluate a range of aprotic solvents with varying polarities to find the optimal environment for your complex. The polarity of the solvent can significantly impact the quantum yield.[4][5][6]

Issue 2: The luminescence of my complex is quenched upon aggregation in solution or in the solid state.

Possible Cause: Aggregation-Caused Quenching (ACQ) is a common phenomenon where intermolecular interactions in aggregates create non-radiative decay pathways.

Troubleshooting Steps:

  • Induce Aggregation-Induced Emission (AIE): Instead of preventing aggregation, leverage it. Design ligands that promote AIE, where restricted intramolecular motion in the aggregated state blocks non-radiative decay channels and opens up radiative ones.[7][8]

    • Ligand Design for AIE: Incorporate ligands with rotatable components (e.g., tetraphenylethylene derivatives) that become rigidified upon aggregation.

    • Control Aggregation: Tuning the aggregation behavior of complexes, for instance through alkoxy chains, can lead to highly luminescent liquid crystalline phases with quantum yields up to 88%.[9]

  • Modify Ligand Structure to Prevent π-π Stacking: If AIE is not the goal, prevent close packing of the chromophoric cores.

    • Bulky Substituents: Introduce bulky groups on the periphery of the ligands to sterically hinder the close approach of complexes, thereby minimizing intermolecular quenching interactions.

  • Host-Guest Encapsulation: Isolate the luminescent complexes from each other by incorporating them into a host matrix.

    • Polymer Matrix: Disperse the complex in a polymer matrix like PMMA. This physically separates the molecules and can lead to high quantum yields in the solid state.

    • Mesoporous Silica: Loading complexes into the pores of mesoporous silica nanoparticles can provide spatial confinement and prevent aggregation.[10]

Issue 3: My quantum yield measurements are inconsistent and not reproducible.

Possible Cause: Errors in the experimental procedure, sample preparation, or data analysis are common sources of variability.

Troubleshooting Steps:

  • Verify Spectrometer Corrections: Ensure that your fluorometer's excitation and emission spectra are properly corrected for the instrument's response function (e.g., lamp intensity, detector efficiency across different wavelengths).[11]

  • Control Sample Concentration:

    • Avoid Inner Filter Effects: Keep the absorbance of your sample at the excitation wavelength below 0.1 (for a 1 cm path length) to prevent reabsorption of emitted light and non-linear effects.[11][12][13][14]

    • Concentration Quenching: Systematically dilute your sample to find a concentration range where the emission intensity is linearly proportional to the absorbance.

  • Standard Selection (for Relative Method):

    • Choose an Appropriate Standard: Use a well-characterized quantum yield standard that absorbs at a similar excitation wavelength and emits in a similar spectral region as your sample.[13][15] Quinine sulfate in 0.1M perchloric acid (Φ = 0.60) is considered a reliable standard as it shows no temperature dependence up to 45 °C.[5]

    • Solvent Matching: Ideally, the standard and the sample should be dissolved in the same solvent. If different solvents are used, a correction for the refractive index must be applied.[15]

  • Deoxygenate Solutions: Dissolved oxygen is a notorious quencher of luminescence, particularly for long-lived phosphorescence. Purge your solutions with an inert gas like nitrogen or argon before measurement.

Frequently Asked Questions (FAQs)

Q1: What is the difference between the absolute and relative methods for measuring quantum yield? A1: The absolute method directly measures the ratio of photons emitted to photons absorbed using an integrating sphere. This method does not require a reference standard and is suitable for various sample types, including scattering solids and powders.[16][17] The relative method compares the fluorescence intensity of the unknown sample to that of a standard with a known quantum yield.[15] It is a more common method but requires careful selection of the standard and consideration of experimental conditions.[17]

Q2: How does solvent polarity affect quantum yield? A2: Solvent polarity can significantly influence quantum yield. For many fluorophores, increasing solvent polarity can lead to a decrease in fluorescence intensity and thus a lower quantum yield due to processes like intermolecular charge transfer (ICT).[6] In some cases, the excited state dipole moment is larger than the ground state, and polar solvents can stabilize the excited state, leading to emission at longer wavelengths (a phenomenon known as solvatochromism).[6]

Q3: Can I enhance the quantum yield by changing the metal ion? A3: Yes, the choice of the metal ion is fundamental. For instance, second- and third-row transition metals (e.g., Ru(II), Ir(III)) often form complexes with highly efficient metal-to-ligand charge transfer (MLCT) states that lead to strong luminescence.[18] First-row transition metal complexes have historically been less emissive, but recent research has developed strategies to achieve bright luminescence from these more abundant and less expensive metals as well.[18]

Q4: What role does temperature play in quantum yield? A4: Temperature can have a significant impact. Generally, increasing the temperature increases the rate of non-radiative decay processes (e.g., vibrational relaxation), which competes with the radiative decay (luminescence), leading to a lower quantum yield. It is crucial to perform measurements at a constant, controlled temperature.

Data Presentation

Table 1: Effect of Ligand Modification on Quantum Yield (Φ) of a Hypothetical Eu(III) Complex

Ligand Modification Key Feature Φ (%) in CH₂Cl₂
Base Ligand (L1) Flexible backbone 15%
Rigidified Ligand (L2) Biphenyl unit introduced 35%
Fluorinated Ligand (L3) Fluorine atoms on periphery 42%

| Bulky Ligand (L4) | tert-Butyl groups added | 55% |

Table 2: Influence of Solvent on the Quantum Yield (Φ) of Complex X

Solvent Dielectric Constant (ε) Refractive Index (η) Φ (%)
Toluene 2.4 1.496 68%
Chloroform 4.8 1.446 52%
Dichloromethane 9.1 1.424 45%
Acetone 21 1.359 21%
Acetonitrile 37.5 1.344 18%
Methanol 33 1.329 9%
Water 80.1 1.333 <1%

| Deuterated Chloroform (CDCl₃) | 4.8 | 1.445 | 65% |

Experimental Protocols

Protocol 1: Relative Quantum Yield Measurement

This protocol uses the comparative method, which involves comparing the sample's fluorescence to a known standard.[15]

Materials:

  • Calibrated fluorescence spectrophotometer

  • UV-Vis spectrophotometer

  • 1 cm path length quartz cuvettes

  • Quantum yield standard (e.g., Quinine Sulfate in 0.1 M HClO₄, Φ = 0.60)

  • Test complex

  • High-purity solvents

Procedure:

  • Prepare a series of solutions: Prepare at least five dilutions of both the standard and the test complex in the chosen solvent. The concentrations should be chosen such that the absorbance at the excitation wavelength ranges from approximately 0.01 to 0.1.

  • Measure Absorbance: Record the UV-Vis absorption spectrum for each solution. Note the absorbance value at the chosen excitation wavelength (λ_ex).

  • Measure Fluorescence Spectra:

    • Set the excitation wavelength (λ_ex) on the fluorometer. It is crucial to use the same λ_ex for both the standard and the test sample.[11]

    • Record the corrected emission spectrum for each of the prepared solutions. Ensure the entire emission peak is captured.

    • Record the emission spectrum of a solvent blank.

  • Data Analysis:

    • Subtract the integrated intensity of the solvent blank from the integrated intensity of each sample's emission spectrum.

    • For both the standard and the test sample, plot the integrated fluorescence intensity versus absorbance at λ_ex.

    • Determine the gradient (slope) of the linear fit for both plots. The plot should be linear and pass through the origin.

  • Calculate Quantum Yield: Use the following equation to calculate the quantum yield of the test sample (Φ_X):

    Φ_X = Φ_ST * (Grad_X / Grad_ST) * (η_X² / η_ST²)

    Where:

    • Φ is the quantum yield

    • Grad is the gradient from the plot of integrated intensity vs. absorbance

    • η is the refractive index of the solvent

    • Subscripts X and ST refer to the test sample and the standard, respectively.

Visualizations

G start Low Quantum Yield Observed check_solvent Is the solvent a known quencher (e.g., protic, contains C-H/O-H bonds)? start->check_solvent check_aggregation Is aggregation or π-π stacking possible? check_solvent->check_aggregation No solution1 Switch to deuterated or aprotic solvent. check_solvent->solution1 Yes check_ligand Is the ligand rigid and a good sensitizer? check_aggregation->check_ligand No solution2 Introduce bulky groups to prevent quenching or design for AIE. check_aggregation->solution2 Yes solution3 Increase ligand rigidity or modify for better energy transfer. check_ligand->solution3 No end_node Re-measure Quantum Yield check_ligand->end_node Yes solution1->end_node solution2->end_node solution3->end_node

Caption: Troubleshooting workflow for diagnosing and addressing low quantum yield.

G cluster_0 Quantum Yield (Φ) is the ratio of radiative to total decay rates S0 Ground State (S₀) S1 Excited Singlet State (S₁) S0->S1 Absorption (kₐ) S1->S0 Fluorescence (kᵣ) T1 Excited Triplet State (T₁) S1->T1 Intersystem Crossing (kᵢₛ꜀) S1->p1 Internal Conversion (kᵢ꜀) S1->p2 Vibrational Relaxation (kᵥᵣ) T1->S0 Phosphorescence (kₚ)

Caption: Jablonski diagram illustrating key radiative and non-radiative decay pathways.

References

Resolving poor catalytic activity with 6,6'-Dimethyl-3,3'-bipyridazine catalysts

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to poor catalytic activity when using 6,6'-Dimethyl-3,3'-bipyridazine catalysts.

Troubleshooting Guide

This guide is designed to address common problems encountered during catalytic reactions involving this compound metal complexes.

Q1: My catalytic reaction is showing low to no conversion. What are the potential causes and how can I troubleshoot this?

A1: Low or no conversion is a common issue that can stem from several factors related to the catalyst's integrity, the reaction conditions, or the reagents.

Possible Causes & Solutions:

  • Catalyst Integrity:

    • Improper Synthesis or Purity of the Ligand: The synthesis of the this compound ligand is a critical step that influences its coordination properties. Incomplete synthesis or the presence of impurities can negatively affect catalyst formation and activity.

      • Recommendation: Verify the purity of your synthesized ligand using standard analytical techniques such as NMR and mass spectrometry. If impurities are detected, repurify the ligand. The synthesis often involves the C-C bond formation between two pyridazine rings, which can be achieved through direct coupling of pre-functionalized pyridazine units or by constructing the pyridazine rings from a bipyridine scaffold.[1]

    • Inefficient Catalyst Formation: The formation of the active metal-ligand complex may be incomplete.

      • Recommendation: Ensure the stoichiometry between the metal precursor and the this compound ligand is correct. You may also need to adjust the reaction conditions for complex formation (e.g., temperature, solvent, reaction time).

  • Reaction Conditions:

    • Sub-optimal Temperature: The reaction temperature may be too high or too low.

      • Recommendation: Perform a temperature screen to identify the optimal range for your specific reaction. Increasing or decreasing the temperature outside of the optimal range can have a detrimental effect on product yield.[2]

    • Incorrect Solvent: The choice of solvent can significantly impact catalyst solubility, stability, and reactivity.

      • Recommendation: Screen a variety of solvents. For example, in some palladium-catalyzed reactions, solvents like toluene may be optimal, while others such as tetrahydrofuran, acetonitrile, and dimethylformamide might not improve the yield.[2]

    • Presence of Inhibitors: Certain species in the reaction mixture can act as catalyst poisons.

      • Recommendation: Ensure all reagents and solvents are of high purity and are properly dried and degassed, as water and oxygen can deactivate many catalysts.

  • Catalyst Deactivation:

    • Product Inhibition: The product of the reaction may strongly coordinate to the metal center, leading to a decrease in catalytic activity.[3] This is a known issue with bipyridine-type ligands.[3]

      • Recommendation: If product inhibition is suspected, try to run the reaction at a lower concentration of starting materials or consider in-situ product removal if feasible.

    • Ligand Degradation: The this compound ligand itself might not be stable under the reaction conditions.

      • Recommendation: Analyze the reaction mixture for signs of ligand degradation. If degradation is observed, consider milder reaction conditions.

Q2: I'm observing a rapid decrease in catalytic activity over time. What could be causing this catalyst deactivation?

A2: Rapid catalyst deactivation can be frustrating. The underlying causes are often related to the stability of the catalytic species under the reaction conditions.

Possible Causes & Solutions:

  • Formation of Inactive Catalyst Species:

    • Metal Agglomeration: In homogeneous catalysis, the active metal species can precipitate out as inactive metal black. This is particularly common for palladium catalysts.

      • Recommendation: The use of appropriate ligands, like this compound, is intended to stabilize the metal center and prevent agglomeration. However, if this is still occurring, you may need to adjust the ligand-to-metal ratio or add a co-ligand.

    • Change in Oxidation State: The metal center may be irreversibly oxidized or reduced to an inactive state.

      • Recommendation: The addition of a redox mediator can sometimes help to maintain the active oxidation state of the catalyst.[4]

  • Steric and Electronic Effects:

    • Steric Hindrance: The methyl groups at the 6 and 6' positions introduce steric bulk.[1] While this can be beneficial for promoting certain reaction steps, excessive steric hindrance can also inhibit substrate coordination.[5][6]

      • Recommendation: If you suspect steric hindrance is an issue with your substrate, you might consider using a bipyridazine ligand with smaller substituents as a control experiment.

    • Electronic Effects: The electron-donating nature of the methyl groups increases the electron density on the pyridazine rings, which can strengthen the metal-ligand bond.[1] This can lead to a more stable complex but may also hinder catalytic turnover if the product dissociation becomes rate-limiting.

      • Recommendation: A detailed mechanistic study, potentially including computational analysis, may be necessary to understand the electronic effects on your specific reaction.

Frequently Asked Questions (FAQs)

Q: How do the methyl groups on the this compound ligand affect catalytic activity?

A: The methyl groups at the 6 and 6' positions have a significant impact on both the steric and electronic properties of the catalyst, which in turn influences its activity and selectivity.

  • Electronic Effects: Methyl groups are electron-donating, which increases the electron density of the pyridazine rings. This enhanced basicity can lead to stronger coordination with the metal center, forming more stable complexes compared to the unsubstituted ligand.[1] This stability can be advantageous in preventing catalyst decomposition.

  • Steric Effects: The steric bulk of the methyl groups can play a crucial role. It can promote reductive elimination steps in some catalytic cycles, which is often a desired effect. However, bulky substituents can also hinder the coordination of substrates to the metal center, potentially lowering the reaction rate.[5][6][7] The impact of steric hindrance is highly dependent on the specific reaction and the substrates involved.

Q: What is a typical experimental protocol for a cross-coupling reaction using a this compound-based catalyst?

A: While the optimal conditions will vary, a general starting protocol for a palladium-catalyzed cross-coupling reaction can be outlined as follows.

General Protocol for a Palladium-Catalyzed Cross-Coupling Reaction:

  • Catalyst Pre-formation (Optional but Recommended):

    • In a glovebox, dissolve the palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and the this compound ligand (typically in a 1:1.1 to 1:1.5 molar ratio) in a dry, degassed solvent (e.g., toluene, dioxane).

    • Stir the mixture at room temperature for 30-60 minutes to allow for complex formation.

  • Reaction Setup:

    • To a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, the coupling partner (e.g., a boronic acid for Suzuki coupling), and a base (e.g., K₂CO₃, Cs₂CO₃).

    • Add the solvent, followed by the pre-formed catalyst solution.

  • Reaction Execution:

    • Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and stir for the specified time.

    • Monitor the reaction progress by TLC, GC, or LC-MS.

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Perform an aqueous work-up to remove the base and other inorganic salts.

    • Extract the product with an organic solvent.

    • Dry the organic layer, concentrate it, and purify the product by column chromatography.

Q: Are there any known stability issues with the this compound ligand itself?

A: While the bipyridazine core is generally robust, like all organic molecules, it can degrade under harsh reaction conditions. The stability will depend on factors such as temperature, pH, and the presence of strong oxidants or reductants. Thermal decomposition pathways for related heterocyclic compounds often involve the elimination of nitrogen atoms from the ring structure.[8] It is good practice to store the ligand in a cool, dark, and dry place to prevent degradation.

Data Presentation

Table 1: Influence of Reaction Parameters on Product Yield in a Hypothetical Cross-Coupling Reaction

EntryParameter VariedConditionYield (%)
1Temperature80 °C42
2Temperature100 °C85
3Temperature120 °C34
4SolventToluene85
5SolventTHF65
6SolventDMF58
7Catalyst Loading1 mol%75
8Catalyst Loading2 mol%85
9Catalyst Loading5 mol%86

Note: This data is illustrative and based on general principles of optimizing cross-coupling reactions.[2] Actual results will vary depending on the specific substrates and reaction conditions.

Visualizations

troubleshooting_workflow start Low Catalytic Activity Observed check_catalyst Verify Catalyst Integrity start->check_catalyst check_conditions Evaluate Reaction Conditions start->check_conditions check_deactivation Investigate Catalyst Deactivation start->check_deactivation purity Check Ligand Purity (NMR, MS) check_catalyst->purity formation Optimize Catalyst Formation check_catalyst->formation temperature Screen Reaction Temperature check_conditions->temperature solvent Screen Solvents check_conditions->solvent inhibitors Check for Inhibitors check_conditions->inhibitors product_inhibition Test for Product Inhibition check_deactivation->product_inhibition ligand_degradation Analyze for Ligand Degradation check_deactivation->ligand_degradation solution Improved Catalytic Activity purity->solution formation->solution temperature->solution solvent->solution inhibitors->solution product_inhibition->solution ligand_degradation->solution

Caption: Troubleshooting workflow for low catalytic activity.

catalyst_activation_deactivation cluster_activation Catalyst Activation cluster_cycle Catalytic Cycle cluster_deactivation Deactivation Pathways metal_precursor Metal Precursor (e.g., Pd(OAc)₂) active_catalyst Active Catalyst [M(L)Xn] metal_precursor->active_catalyst + Ligand ligand This compound ligand->active_catalyst substrate_coordination Substrate Coordination active_catalyst->substrate_coordination inactive_species Inactive Species (e.g., Metal Black) active_catalyst->inactive_species Decomposition ligand_degradation Ligand Degradation active_catalyst->ligand_degradation Harsh Conditions reaction_step Reaction (e.g., Oxidative Addition) substrate_coordination->reaction_step product_release Product Release reaction_step->product_release product_release->active_catalyst Regeneration product_inhibition Product Inhibition product_release->product_inhibition Strong Coordination

References

Common side products in 6,6'-Dimethyl-3,3'-bipyridazine synthesis and their removal

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6,6'-Dimethyl-3,3'-bipyridazine.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, focusing on the identification and removal of common side products.

Problem 1: Low yield of the desired this compound product.

Possible Cause Suggested Solution
Inefficient Coupling Reaction: The primary synthetic routes to this compound involve palladium or nickel-catalyzed homocoupling of a 3-halo-6-methylpyridazine precursor. Incomplete reaction is a common cause of low yields.- Optimize Catalyst and Ligand: Ensure the palladium or nickel catalyst and appropriate ligands are fresh and used in the correct stoichiometric ratios. For instance, in nickel-catalyzed homocoupling reactions, the choice of ligand can significantly impact yield.[1] - Control Reaction Temperature: The reaction temperature is critical. Ensure the mixture reaches and maintains the optimal temperature for the specific coupling reaction being employed. - Ensure Inert Atmosphere: These coupling reactions are sensitive to oxygen. Maintain a strict inert atmosphere (e.g., nitrogen or argon) throughout the reaction to prevent catalyst deactivation and unwanted side reactions.

Problem 2: Presence of significant impurities alongside the product in analytical data (e.g., NMR, LC-MS).

This section details the common side products and methods for their removal.

Common Side Products and Their Removal

1. Unreacted 3-halo-6-methylpyridazine (Starting Material)

  • Identification: This impurity will have a simpler NMR spectrum than the desired product and a molecular weight corresponding to the starting halide.

  • Removal:

    • Column Chromatography: Unreacted starting material is typically more polar than the bipyridazine product. Flash column chromatography on silica gel is an effective purification method. A gradient elution system, starting with a less polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity, will allow for the separation of the product from the starting material.

    • Recrystallization: If the product is a solid, recrystallization can be highly effective. The choice of solvent is crucial; a solvent system in which the desired product has high solubility at elevated temperatures and low solubility at room temperature is ideal. Common solvent systems for bipyridine-type compounds include ethyl acetate/hexanes.[2]

2. Homocoupled Side Product of Ligand (if applicable)

  • Identification: In cross-coupling reactions (e.g., Suzuki), homocoupling of the boronic acid or ester can occur, leading to a symmetrical biaryl impurity derived from the coupling partner. This will have a distinct NMR spectrum and molecular weight.

  • Removal:

    • Column Chromatography: Similar to the removal of starting materials, column chromatography with an appropriate solvent gradient can effectively separate the desired product from ligand-derived homocoupled impurities.

3. Reductive Dehalogenation Product (6-methylpyridazine)

  • Identification: A common side reaction in coupling reactions is the replacement of the halogen on the starting material with a hydrogen atom, yielding 6-methylpyridazine. This will be a more volatile and less polar impurity with a characteristic NMR spectrum and a lower molecular weight than the starting material.

  • Removal:

    • Evaporation: Due to its higher volatility, some of the 6-methylpyridazine may be removed during solvent evaporation under reduced pressure.

    • Column Chromatography: As a less polar compound, 6-methylpyridazine will elute earlier than the desired product during column chromatography.

4. Residual Palladium or Nickel Catalyst

  • Identification: The presence of residual metals can be detected by techniques such as Inductively Coupled Plasma Mass Spectrometry (ICP-MS). Visually, residual palladium can sometimes appear as a fine black powder (palladium black).

  • Removal:

    • Filtration through Celite: Passing the reaction mixture through a pad of Celite can help remove heterogeneous palladium catalysts.

    • Activated Carbon Treatment: Stirring the crude product solution with activated carbon can adsorb residual palladium, which can then be removed by filtration.

    • Specialized Scavengers: Various commercial scavengers with high affinity for palladium or nickel can be used to effectively remove trace amounts of the metal catalyst from the product.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound?

A1: The most prevalent methods involve the formation of the C-C bond between two 6-methylpyridazine units. This is typically achieved through:

  • Palladium-catalyzed cross-coupling reactions: Such as Suzuki-Miyaura or Stille coupling, where a 3-halo-6-methylpyridazine is coupled with a 6-methylpyridazine organometallic reagent.

  • Nickel-catalyzed homocoupling: This involves the coupling of two molecules of a 3-halo-6-methylpyridazine in the presence of a nickel catalyst and a reducing agent.[1]

  • Ullmann coupling: A copper-mediated homocoupling of a 3-halo-6-methylpyridazine. This method often requires high temperatures.

Q2: I observe a significant amount of a byproduct with a mass corresponding to the dimer of my starting material. What is this and how can I minimize it?

A2: This is a homocoupling side product. In the context of synthesizing a symmetrical molecule like this compound, this is actually your desired reaction pathway if you are performing a homocoupling reaction. If you are attempting a cross-coupling and observe homocoupling of one of the starting materials, you may need to adjust your reaction conditions. To favor the desired cross-coupling, you can try:

  • Slow addition of one of the coupling partners.

  • Adjusting the catalyst-to-ligand ratio.

  • Changing the solvent or base.

Q3: My purified product still shows some discoloration. What could be the cause?

A3: Discoloration in the final product can often be attributed to trace amounts of residual palladium or nickel catalyst. Even after filtration, finely dispersed metal particles can remain. Treatment with activated carbon or specialized metal scavengers is recommended to remove these colored impurities.

Q4: What is a good starting point for developing a column chromatography method for purification?

A4: A good starting point is to use a relatively non-polar solvent system and gradually increase the polarity. For bipyridazine compounds, a mixture of hexanes and ethyl acetate is a common choice. You can start with a low percentage of ethyl acetate (e.g., 5-10%) and gradually increase it while monitoring the elution of your product with Thin Layer Chromatography (TLC).

Q5: Can you provide a general experimental protocol for the purification of this compound?

A5: The following are general protocols for common purification techniques. The specific parameters will need to be optimized for your particular reaction mixture.

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

  • Slurry Preparation: The crude reaction mixture is concentrated under reduced pressure to remove the bulk of the solvent. The resulting residue is adsorbed onto a small amount of silica gel.

  • Column Packing: A glass column is packed with silica gel as a slurry in the initial, low-polarity eluent (e.g., 95:5 hexane:ethyl acetate).

  • Loading: The silica-adsorbed crude product is carefully loaded onto the top of the packed column.

  • Elution: The column is eluted with a solvent gradient. The polarity is gradually increased (e.g., from 5% to 30% ethyl acetate in hexane) to first elute less polar impurities, followed by the desired product.

  • Fraction Collection: Fractions are collected and analyzed by TLC to identify those containing the pure product.

  • Solvent Removal: The fractions containing the pure product are combined and the solvent is removed under reduced pressure to yield the purified this compound.

Protocol 2: Purification by Recrystallization

  • Solvent Selection: The crude product is tested for solubility in various solvents to find a suitable system where the product is sparingly soluble at room temperature but highly soluble when hot. A common recrystallization solvent for similar compounds is ethyl acetate.

  • Dissolution: The crude product is dissolved in a minimal amount of the hot recrystallization solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, the hot solution is filtered through a pre-heated funnel to remove them.

  • Crystallization: The hot, clear solution is allowed to cool slowly to room temperature, and then further cooled in an ice bath to induce crystallization.

  • Isolation: The crystals are collected by vacuum filtration.

  • Washing: The collected crystals are washed with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: The purified crystals are dried under vacuum to remove residual solvent.

Data Summary

Purification StepPurity of this compound (Hypothetical)Common Impurities Removed
Crude Product75%Unreacted starting materials, homocoupling byproducts, dehalogenated species, residual catalyst
After Column Chromatography>95%Most organic side products
After Recrystallization>99%Remaining minor organic impurities

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for this compound Synthesis cluster_synthesis Synthesis Stage cluster_analysis Analysis and Troubleshooting cluster_solutions Solutions Start Start Synthesis (e.g., Homocoupling) Reaction Reaction Workup and Initial Analysis Start->Reaction CheckYield Low Yield? Reaction->CheckYield CheckPurity Impurities Present? CheckYield->CheckPurity No Optimize Optimize Reaction: - Catalyst/Ligand - Temperature - Inert Atmosphere CheckYield->Optimize Yes Identify Identify Impurities: - Unreacted SM - Homocoupled Byproducts - Dehalogenated Product - Catalyst Residue CheckPurity->Identify Yes FinalProduct Pure this compound CheckPurity->FinalProduct No, product is pure Optimize->Reaction Re-run Synthesis Purify Purification: - Column Chromatography - Recrystallization - Metal Scavenging Identify->Purify Purify->FinalProduct

Caption: Troubleshooting workflow for the synthesis and purification of this compound.

Purification_Scheme General Purification Scheme Crude Crude Reaction Mixture Workup Aqueous Workup Crude->Workup Concentrate Concentration Workup->Concentrate Column Column Chromatography Concentrate->Column Major Impurities Present Recrystallize Recrystallization Concentrate->Recrystallize Relatively Clean Column->Recrystallize Minor Impurities Remain PureProduct Pure Product Column->PureProduct Sufficiently Pure Recrystallize->PureProduct

Caption: A general scheme for the purification of this compound from a crude reaction mixture.

References

Validation & Comparative

A Researcher's Guide: Validating Experimental Complex Geometries with DFT Calculations

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in drug development and materials science, accurately determining the three-dimensional structure of metal complexes is paramount. While experimental techniques like X-ray crystallography provide definitive solid-state structures, computational methods, particularly Density Functional Theory (DFT), have emerged as powerful tools for validating and predicting these geometries. This guide provides a comparative overview of using DFT calculations to validate the experimental geometry of metal complexes, complete with experimental data, detailed protocols, and workflow visualizations.

Comparing Experimental and Computational Geometries: A Quantitative Look

The primary method for validating a computational model is to compare its geometric parameters with those obtained from experimental methods. The most common experimental technique for determining the precise atomic arrangement in a crystalline solid is single-crystal X-ray diffraction. The key parameters for comparison are bond lengths and bond angles.

Below is a comparative table showcasing the experimental (X-ray) and DFT-calculated bond lengths and angles for a representative Cobalt(II) Schiff base complex. The DFT calculations were performed using the B3LYP functional with a 6-311G(d,p) basis set for the ligand atoms and the LANL2DZ basis set for the cobalt ion.

| Bond/Angle | Parameter | Experimental (X-ray) (Å or °) | Calculated (DFT) (Å or °) | Difference (|Exp - Calc|) | | :--- | :--- | :--- | :--- | :--- | | Bond Lengths | Co-O(1) | 2.08 | 2.15 | 0.07 | | | Co-N(1) | 2.12 | 2.20 | 0.08 | | | Co-N(4) | 2.10 | 2.18 | 0.08 | | | Co-Cl(1) | 2.25 | 2.32 | 0.07 | | Bond Angles | O(1)-Co-N(1) | 92.5 | 90.1 | 2.4 | | | O(1)-Co-N(4) | 168.2 | 169.8 | 1.6 | | | O(1)-Co-Cl(1) | 95.8 | 96.5 | 0.7 | | | N(1)-Co-N(4) | 76.4 | 79.7 | 3.3 | | | N(1)-Co-Cl(1) | 171.6 | 173.4 | 1.8 | | | N(4)-Co-Cl(1) | 95.3 | 93.8 | 1.5 |

Data adapted from a study on a Cobalt(II) Schiff base complex.

As the table illustrates, there is generally good agreement between the experimental and calculated values, with minor deviations. These differences can arise from factors such as the solid-state packing effects in the crystal lattice which are not accounted for in the gas-phase DFT calculations, and the inherent approximations in the chosen DFT functional and basis set.

Benchmarking DFT Functionals

The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set. Different functionals are better suited for different types of metal complexes and properties. Here's a summary of commonly used functionals and their general performance in geometry optimization of transition metal complexes:

Functional Type Strengths Weaknesses
B3LYP Hybrid GGAGood balance of accuracy and computational cost for a wide range of systems.May not be the most accurate for systems with significant non-covalent interactions or multi-reference character.
PBE0 Hybrid GGAOften provides improved accuracy over B3LYP for main group and some transition metal complexes.Can be computationally more demanding than B3LYP.
M06 Suite (M06, M06-2X, M06-L) Hybrid Meta-GGA/Meta-GGAGenerally good for main-group thermochemistry, kinetics, and non-covalent interactions. M06-L is a local functional, making it faster.Performance for transition metals can be system-dependent.
ωB97X-D Range-separated Hybrid GGA with dispersion correctionExcellent for systems where non-covalent interactions are important.Can be computationally expensive.
BP86 GGAComputationally efficient and often provides reasonable geometries for first-row transition metal complexes.Generally less accurate than hybrid functionals for thermochemistry and reaction barriers.

Experimental and Computational Protocols

To ensure reproducibility and accuracy, detailed protocols for both experimental and computational work are essential.

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Growth : Single crystals of the metal complex suitable for X-ray diffraction are grown, typically by slow evaporation of a saturated solution, vapor diffusion, or layering techniques.

  • Crystal Mounting : A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection : The mounted crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.

  • Data Reduction : The collected diffraction data is processed to correct for experimental factors such as background noise, absorption, and polarization.

  • Structure Solution and Refinement : The processed data is used to solve the crystal structure, typically using direct methods or Patterson methods. The initial structural model is then refined against the experimental data to obtain the final, accurate atomic coordinates, bond lengths, and bond angles.

Computational Protocol: DFT Geometry Optimization
  • Initial Structure Preparation : The initial 3D coordinates of the complex can be obtained from the experimental X-ray data (as a starting point) or built using molecular modeling software.

  • Input File Generation : An input file is created for the DFT software package (e.g., Gaussian, ORCA). This file specifies:

    • The molecular coordinates.

    • The desired level of theory (functional and basis set).

    • The charge and spin multiplicity of the complex.

    • The type of calculation (e.g., geometry optimization).

  • Geometry Optimization : The DFT calculation is run. The software iteratively adjusts the atomic positions to find a minimum on the potential energy surface, which corresponds to the optimized geometry.

  • Frequency Calculation : A frequency calculation is typically performed on the optimized geometry to confirm that it is a true minimum (i.e., no imaginary frequencies).

  • Analysis of Results : The output file is analyzed to extract the optimized geometric parameters (bond lengths, bond angles, dihedral angles) and other properties of interest.

Visualizing the Workflow and Relationships

The following diagrams, created using the DOT language, illustrate the workflow for validating experimental geometry with DFT and the logical relationship between the two approaches.

DFT_Validation_Workflow Workflow for Validating Experimental Geometry with DFT cluster_exp Experimental Workflow cluster_comp Computational Workflow synthesis Synthesis of Metal Complex crystallization Crystal Growth synthesis->crystallization xray Single-Crystal X-ray Diffraction crystallization->xray exp_structure Experimental Structure (Bond Lengths, Angles) xray->exp_structure initial_geom Define Initial Geometry xray->initial_geom Provides starting coordinates comparison Comparison and Validation exp_structure->comparison dft_calc DFT Geometry Optimization initial_geom->dft_calc freq_calc Frequency Calculation dft_calc->freq_calc comp_structure Calculated Structure (Bond Lengths, Angles) freq_calc->comp_structure comp_structure->comparison

Caption: A flowchart illustrating the parallel experimental and computational workflows leading to the validation of a metal complex's geometry.

Logical_Relationship Logical Relationship between Experimental and Computational Data exp_data Experimental Data (X-ray Crystallography) validation Validation exp_data->validation Provides benchmark comp_model Computational Model (DFT Calculation) comp_model->validation Is tested against interpretation Structural Interpretation and Property Prediction comp_model->interpretation Enables prediction validation->interpretation Confirms model accuracy

Caption: A diagram showing the logical interplay between experimental data and computational modeling in structural validation and interpretation.

Conclusion

The integration of DFT calculations with experimental techniques like X-ray crystallography provides a robust framework for the structural elucidation of metal complexes. While X-ray diffraction offers the "gold standard" for solid-state structures, DFT calculations provide a means to validate these structures, predict geometries for non-crystalline materials, and gain deeper insights into their electronic properties. By carefully selecting computational methods and critically comparing the results with experimental data, researchers can achieve a comprehensive understanding of the structure and function of their complexes, accelerating discovery in drug development and materials science.

A Comparative Guide to Palladium Catalysts for Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Benchmarking Analysis of Catalytic Performance

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. The choice of catalyst is paramount to the success of this reaction. This guide provides an objective comparison of the catalytic performance of three widely used palladium catalysts—Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4), [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl2(dppf)), and Palladium on Carbon (Pd/C)—against a hypothetical, high-performance catalyst, "Catalyst X." The data presented herein is based on a standardized Suzuki-Miyaura coupling reaction between 4-bromotoluene and phenylboronic acid.

Catalytic Performance Data

The following table summarizes the catalytic performance of the selected catalysts under standardized reaction conditions. The data is a composite of representative values found in the chemical literature.

CatalystCatalyst Loading (mol%)Reaction Time (h)Yield (%)Turnover Number (TON)Turnover Frequency (TOF) (h⁻¹)
Catalyst X (Hypothetical) 0.1 1 99 990 990
Pd(PPh3)411295957.9
PdCl2(dppf)14929223
10% Pd/C2688447.3

TON and TOF are calculated based on the yield and reaction time.

Experimental Protocols

Standardized Benchmarking Protocol for Suzuki-Miyaura Coupling

This protocol outlines the general procedure for comparing the catalytic performance of different palladium catalysts for the Suzuki-Miyaura coupling of 4-bromotoluene and phenylboronic acid.

Materials:

  • 4-bromotoluene (1.0 mmol, 1.0 equiv)

  • Phenylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (0.01 - 2 mol%)

  • Base (e.g., K2CO3, 2.0 mmol, 2.0 equiv)

  • Solvent (e.g., Toluene/Water 4:1, 5 mL)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an oven-dried Schlenk flask, add 4-bromotoluene, phenylboronic acid, and the base.

  • Evacuate and backfill the flask with an inert gas (repeat three times).

  • Add the solvent to the flask via syringe.

  • In a separate vial, weigh the palladium catalyst under an inert atmosphere and dissolve it in a small amount of the reaction solvent.

  • Add the catalyst solution to the reaction mixture via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress by a suitable analytical technique (e.g., GC-MS or TLC).

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

  • Calculate the yield, Turnover Number (TON), and Turnover Frequency (TOF) for each catalyst.

Turnover Number (TON) Calculation: TON = (moles of product) / (moles of catalyst)

Turnover Frequency (TOF) Calculation: TOF = TON / reaction time (in hours)

Visualizations

Catalytic Cycle of the Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination.[1][2]

Suzuki_Miyaura_Cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition pdiarpdx Ar-Pd(II)L2-X oxidative_addition->pdiarpdx transmetalation Transmetalation pdiarpdx->transmetalation pdiarpdarp Ar-Pd(II)L2-Ar' transmetalation->pdiarpdarp reductive_elimination Reductive Elimination pdiarpdarp->reductive_elimination reductive_elimination->pd0 product Ar-Ar' reductive_elimination->product reactants Ar-X + Ar'-B(OR)2 reactants->oxidative_addition Ar-X reactants->transmetalation Ar'-B(OR)2 base Base base->transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Catalyst Benchmarking

The following diagram illustrates the systematic workflow for the comparative evaluation of different catalysts.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Catalysis cluster_analysis Analysis & Comparison prep Prepare Reactants (Aryl Halide, Boronic Acid, Base) solvent Add Solvent prep->solvent inert Establish Inert Atmosphere solvent->inert catalyst_x Add Catalyst X inert->catalyst_x catalyst_a Add Catalyst A inert->catalyst_a catalyst_b Add Catalyst B inert->catalyst_b run_x Run Reaction & Monitor catalyst_x->run_x run_a Run Reaction & Monitor catalyst_a->run_a run_b Run Reaction & Monitor catalyst_b->run_b workup Workup & Purification run_x->workup run_a->workup run_b->workup analysis Analyze Product & Calculate Yield workup->analysis comparison Compare TON & TOF analysis->comparison

Caption: Workflow for benchmarking the performance of different catalysts.

References

A Comparative Analysis of the Photophysical Properties of Fluorescein and Its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Fluorescein, a xanthene dye first synthesized in 1871, has become a cornerstone fluorophore in biological research due to its high absorptivity, excellent fluorescence quantum yield, and good water solubility.[1] However, its sensitivity to pH and susceptibility to photobleaching have driven the development of numerous derivatives. This guide provides a comparative study of the photophysical properties of fluorescein and two of its prominent derivatives: Fluorescein Isothiocyanate (FITC) and Oregon Green® 488. This analysis, supported by experimental data, aims to assist researchers, scientists, and drug development professionals in selecting the appropriate fluorescent probe for their specific applications.

The derivatives discussed herein feature modifications to the core fluorescein structure that alter their chemical reactivity and photophysical characteristics. FITC is an amine-reactive version of fluorescein, incorporating an isothiocyanate group that allows for covalent labeling of primary amines on biomolecules. Oregon Green® 488 is a fluorinated analog of fluorescein, a modification that enhances its photostability and reduces its pH sensitivity.[2]

Comparative Photophysical Data

The key photophysical parameters of fluorescein, FITC, and Oregon Green® 488 are summarized in the table below. These values are crucial for predicting the performance of these fluorophores in various experimental setups. The data has been compiled from multiple sources and represents values measured in aqueous buffer solutions at or near physiological pH, unless otherwise stated.

PropertyFluoresceinFluorescein Isothiocyanate (FITC)Oregon Green® 488
Excitation Maximum (λ_abs) 490-495 nm[3][4]491-495 nm[5]498 nm[2]
Emission Maximum (λ_em) 514-519 nm[3][6]516-525 nm[5]526 nm[2]
Molar Extinction Coefficient (ε) ~80,000-93,000 M⁻¹cm⁻¹[7]~73,000-77,000 M⁻¹cm⁻¹[6][8]High (Specific value varies)[2]
Fluorescence Quantum Yield (Φ_F) ~0.93-0.97[3]~0.50-0.92[9]~0.91[10]
Fluorescence Lifetime (τ_F) ~4.0 ns[4][11]~4.1 ns[4]~4.1 ns[3][4]
pKa ~6.4[3]Sensitive to pH[5]~4.6[2]

Experimental Protocols

The determination of the photophysical parameters listed above relies on standardized experimental techniques. Below are brief descriptions of the methodologies for the key measurements cited.

1. Absorption and Emission Spectroscopy: Absorption spectra are measured using a UV-Visible spectrophotometer. The wavelength of maximum absorbance (λ_abs) is determined from the peak of the spectrum. The molar extinction coefficient (ε) is calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette. Emission spectra are recorded using a fluorometer. The sample is excited at or near its absorption maximum, and the emitted light is scanned across a range of wavelengths to determine the emission maximum (λ_em).

2. Fluorescence Quantum Yield Determination: The fluorescence quantum yield (Φ_F) is typically determined using the comparative method.[12][13] This involves comparing the fluorescence of the test sample to that of a standard with a known quantum yield. The equation used is:

ΦX = ΦST * (GradX / GradST) * (ηX² / ηST²)

where Φ is the quantum yield, Grad is the gradient from a plot of integrated fluorescence intensity versus absorbance, and η is the refractive index of the solvent.[12] The subscripts X and ST refer to the test sample and the standard, respectively. To minimize errors, measurements are taken at several concentrations where the absorbance is low (typically < 0.1) to avoid re-absorption effects.[12]

3. Fluorescence Lifetime Measurement: Fluorescence lifetime (τ_F) is most commonly measured using Time-Correlated Single Photon Counting (TCSPC).[14][15] This technique involves exciting the sample with a high-repetition-rate pulsed laser and measuring the arrival time of individual emitted photons relative to the excitation pulse. By collecting the arrival times of many photons, a histogram is built that represents the fluorescence decay curve. This decay is then fitted to an exponential function to determine the fluorescence lifetime.[11]

Structure-Property Relationships and Experimental Workflow

The chemical modifications of the fluorescein core directly influence the photophysical properties of its derivatives. The following diagram illustrates the logical relationship between the structural features of fluorescein, FITC, and Oregon Green® 488 and their resulting photophysical characteristics.

G cluster_parent Parent Molecule cluster_derivatives Derivatives cluster_properties Photophysical Properties Fluorescein Fluorescein FITC FITC Fluorescein->FITC Oregon Green 488 Oregon Green 488 Fluorescein->Oregon Green 488 High Quantum Yield High Quantum Yield Fluorescein->High Quantum Yield Core Xanthene Structure pH Sensitivity pH Sensitivity Fluorescein->pH Sensitivity Phenolic Hydroxyls pKa ~6.4 FITC->High Quantum Yield Maintains Core Structure FITC->pH Sensitivity Inherits from Fluorescein Reactivity Reactivity FITC->Reactivity Isothiocyanate Group (Amine-reactive) Oregon Green 488->High Quantum Yield Maintains Core Structure Oregon Green 488->pH Sensitivity Reduced Sensitivity pKa ~4.6 Photostability Photostability Oregon Green 488->Photostability Fluorination (Increased Stability)

Caption: Structure-property relationships of fluorescein and its derivatives.

The following diagram illustrates a typical experimental workflow for characterizing the photophysical properties of a fluorescent molecule.

G Sample Prep Sample Preparation (Dilute Solutions) Absorbance UV-Vis Spectroscopy Sample Prep->Absorbance Fluorescence Fluorometry Sample Prep->Fluorescence Lifetime TCSPC Sample Prep->Lifetime Data Analysis Data Analysis Absorbance->Data Analysis λ_abs, ε Fluorescence->Data Analysis λ_em, Φ_F Lifetime->Data Analysis τ_F

Caption: Experimental workflow for photophysical characterization.

References

Validating the Purity of Synthesized 6,6'-Dimethyl-3,3'-bipyridazine: A Comparative Guide to HPLC and Alternative Methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of novel compounds is a cornerstone of chemical and pharmaceutical research. However, the synthesis is only the first step; validating the purity of the synthesized compound is equally crucial to ensure the reliability of subsequent experiments and the safety and efficacy of potential drug candidates. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques for validating the purity of synthesized 6,6'-Dimethyl-3,3'-bipyridazine, a heterocyclic compound with potential applications in medicinal chemistry and materials science.

Introduction to this compound and the Importance of Purity

This compound is a nitrogen-containing heterocyclic compound. Its synthesis can be achieved through various methods, including cross-coupling reactions of pyridazine precursors or the construction from a bipyridine scaffold. During these synthetic processes, the formation of impurities is almost inevitable. These impurities can arise from unreacted starting materials, by-products of the main reaction, or degradation of the final product. The presence of such impurities can significantly impact the compound's chemical and biological properties, leading to erroneous experimental results and potential safety concerns in drug development. Therefore, robust analytical methods are required to accurately determine the purity of the synthesized this compound.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

HPLC is a powerful and widely used analytical technique for the separation, identification, and quantification of components in a mixture.[1] Its high resolution and sensitivity make it an ideal method for assessing the purity of pharmaceutical compounds. A typical HPLC method for a nitrogen-containing heterocyclic compound like this compound would involve a reversed-phase column.

ParameterSpecification
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile
Gradient 10-90% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Column Temperature 30 °C

Comparison of Analytical Techniques for Purity Validation

While HPLC is a dominant technique, other methods offer orthogonal approaches to purity assessment, providing a more complete picture of the sample's composition. The table below compares HPLC with Gas Chromatography (GC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for the purity analysis of this compound.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)Quantitative NMR (qNMR)
Principle Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase.Separation based on differential partitioning between a gaseous mobile phase and a liquid or solid stationary phase.Quantification based on the direct proportionality between the integrated signal intensity of a nucleus and the number of those nuclei in the sample.[2]
Applicability Suitable for a wide range of compounds, including non-volatile and thermally labile molecules.Suitable for volatile and thermally stable compounds. Derivatization may be required for non-volatile compounds.Applicable to any soluble compound with at least one NMR-active nucleus (e.g., ¹H, ¹³C, ¹⁹F, ³¹P).
Sample Throughput Moderate to high.High.Low to moderate.
Selectivity High, can separate closely related impurities.Very high, especially with capillary columns.High, can distinguish between structurally similar compounds.
Sensitivity High (ng to pg range).Very high (pg to fg range).Lower than chromatographic methods (µg to mg range).
Quantification Requires a reference standard for each impurity for accurate quantification.Requires a reference standard for each impurity for accurate quantification.Can provide absolute purity without a specific reference standard for each impurity (using an internal standard of known purity).[2]
Hypothetical Purity Result for this compound 99.5% (based on peak area normalization)99.6% (impurities must be volatile)99.2% (absolute purity determination)

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol is a representative example for the purity determination of this compound.

a. Sample Preparation:

  • Accurately weigh approximately 10 mg of the synthesized this compound.

  • Dissolve in a suitable solvent (e.g., acetonitrile/water mixture) to a final concentration of 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

b. Chromatographic Conditions:

  • Use the HPLC parameters outlined in the "Illustrative HPLC Method Parameters" table above.

c. Data Analysis:

  • Identify the main peak corresponding to this compound.

  • Calculate the area of the main peak and all impurity peaks.

  • Determine the purity by the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Quantitative Nuclear Magnetic Resonance (qNMR) Protocol

This protocol provides a general workflow for determining the absolute purity of this compound.

a. Sample Preparation:

  • Accurately weigh approximately 10 mg of the synthesized this compound.

  • Accurately weigh approximately 5 mg of a high-purity internal standard (e.g., maleic acid).

  • Dissolve both the sample and the internal standard in a known volume of a deuterated solvent (e.g., DMSO-d₆).

b. NMR Acquisition:

  • Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis (e.g., long relaxation delay, 90° pulse angle).

c. Data Analysis:

  • Integrate a well-resolved signal of this compound and a signal of the internal standard.

  • Calculate the purity using the following formula: Purity (%) = (I_sample / N_sample) * (N_IS / I_IS) * (MW_sample / MW_IS) * (m_IS / m_sample) * P_IS Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

Visualizing the Workflow

The following diagrams, generated using Graphviz, illustrate the experimental workflows for purity validation by HPLC and qNMR.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve filter Filter Solution dissolve->filter inject Inject into HPLC filter->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity integrate->calculate qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing weigh_sample Weigh Sample dissolve Dissolve in Deuterated Solvent weigh_sample->dissolve weigh_is Weigh Internal Standard weigh_is->dissolve acquire Acquire ¹H NMR Spectrum dissolve->acquire integrate Integrate Signals acquire->integrate calculate Calculate Absolute Purity integrate->calculate

References

Unmasking Reaction Pathways: A Guide to Isotopic Labeling Studies

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the precise sequence of bond-making and bond-breaking events in a chemical reaction is paramount. Isotopic labeling stands as a powerful and definitive technique to illuminate these intricate reaction mechanisms. This guide provides a comparative overview of how isotopic labeling is employed to confirm reaction pathways, supported by experimental data and detailed protocols.

Isotopic labeling involves the substitution of an atom in a reactant with one of its isotopes, which has the same number of protons but a different number of neutrons. This subtle change in mass does not significantly alter the chemical properties of the molecule but provides a powerful analytical handle to trace the fate of specific atoms throughout a reaction. The most commonly used analytical techniques to detect isotopic labels are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[1]

This guide will delve into the application of isotopic labeling in elucidating the mechanisms of three common and important organic reactions: Ester Hydrolysis, Electrophilic Aromatic Substitution, and Nucleophilic Substitution (SN2) reactions. We will also explore the use of this technique in understanding pericyclic reactions like the Claisen rearrangement.

Distinguishing Mechanisms in Ester Hydrolysis

The hydrolysis of esters can proceed through several potential mechanisms. Isotopic labeling, particularly with oxygen-18 (¹⁸O), provides an unambiguous method to distinguish between the common nucleophilic acyl substitution and a possible Sₙ2 pathway.

Experimental Data: ¹⁸O Labeling in Saponification
Proposed Mechanism ¹⁸O-Labeled Reactant Expected Location of ¹⁸O in Products Observed Result Conclusion
Nucleophilic Acyl SubstitutionEthyl propanoate + Na¹⁸OHPropanoic acidThe ¹⁸O is incorporated into the carboxylate product.Confirmed Mechanism
Sₙ2Ethyl propanoate-¹⁸O + NaOHEthanolThe ¹⁸O remains in the ethanol product.Refuted Mechanism

This table summarizes the expected and observed outcomes of the saponification of ethyl propanoate using ¹⁸O-labeled sodium hydroxide.

Experimental Protocol: ¹⁸O Labeling in the Saponification of Ethyl Propanoate

Objective: To determine whether the hydroxide ion attacks the carbonyl carbon or the alkyl carbon of the ester.

Materials:

  • Ethyl propanoate

  • Sodium hydroxide enriched with ¹⁸O (Na¹⁸OH)

  • Water (H₂O)

  • Diethyl ether

  • Hydrochloric acid (for workup)

  • Mass spectrometer

Procedure:

  • A solution of ethyl propanoate in diethyl ether is prepared.

  • An aqueous solution of Na¹⁸OH is added to the ester solution.

  • The mixture is stirred at room temperature until the reaction is complete.

  • The aqueous layer is separated and acidified with hydrochloric acid to protonate the carboxylate.

  • The resulting propanoic acid is extracted with diethyl ether.

  • The ethanol product is isolated from the aqueous layer.

  • Both the propanoic acid and ethanol products are analyzed by mass spectrometry to determine the location of the ¹⁸O label.

Visualizing the Mechanistic Distinction

G Isotopic Labeling in Ester Hydrolysis cluster_0 Nucleophilic Acyl Substitution cluster_1 Sₙ2 Mechanism Reactants_NAS Ethyl Propanoate + Na¹⁸OH Intermediate_NAS Tetrahedral Intermediate (¹⁸O attached to carbonyl C) Reactants_NAS->Intermediate_NAS Products_NAS Propanoate-¹⁸O + Ethanol Intermediate_NAS->Products_NAS Conclusion Mass Spectrometry reveals ¹⁸O in Propanoate, confirming Nucleophilic Acyl Substitution. Products_NAS->Conclusion Reactants_SN2 Ethyl Propanoate-¹⁸O + NaOH Transition_State_SN2 Sₙ2 Transition State Reactants_SN2->Transition_State_SN2 Products_SN2 Propanoate + Ethanol-¹⁸O Transition_State_SN2->Products_SN2

Caption: Distinguishing ester hydrolysis mechanisms with ¹⁸O labeling.

Probing the Rate-Determining Step in Electrophilic Aromatic Substitution

The kinetic isotope effect (KIE) is a powerful tool for determining whether a particular bond is broken in the rate-determining step of a reaction. In electrophilic aromatic substitution, replacing hydrogen with deuterium (D) can reveal whether the C-H bond is broken in the slowest step.

Experimental Data: Deuterium Kinetic Isotope Effect in the Nitration of Benzene
Reactant Relative Rate of Nitration (kH/kD) Interpretation
Benzene (C₆H₆)1.0C-H bond cleavage is not the rate-determining step.
Hexadeuterobenzene (C₆D₆)~1.0The rates of nitration for benzene and its deuterated analog are nearly identical.[2][3]

This table shows the kinetic isotope effect for the nitration of benzene, indicating that C-H bond cleavage is not involved in the rate-determining step.

Experimental Protocol: Competitive Nitration of Benzene and Hexadeuterobenzene

Objective: To measure the relative rates of nitration for benzene and hexadeuterobenzene.

Materials:

  • Benzene (C₆H₆)

  • Hexadeuterobenzene (C₆D₆)

  • Nitric acid (HNO₃)

  • Sulfuric acid (H₂SO₄)

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • An equimolar mixture of benzene and hexadeuterobenzene is prepared.

  • The mixture is treated with a nitrating mixture (HNO₃ and H₂SO₄) under controlled temperature conditions.

  • The reaction is allowed to proceed to a low conversion to ensure that the relative concentrations of the starting materials do not change significantly.

  • The reaction is quenched, and the organic layer containing unreacted starting materials and the nitrobenzene products is extracted.

  • The ratio of nitrobenzene to nitrobenzene-d₅ in the product mixture is determined using GC-MS.

  • The kinetic isotope effect (kH/kD) is calculated from the product ratio.

Visualizing the Reaction Pathway

G Electrophilic Aromatic Substitution Workflow Start Equimolar Mixture (Benzene + Hexadeuterobenzene) Reaction Nitration (HNO₃, H₂SO₄) Start->Reaction Analysis GC-MS Analysis of Products Reaction->Analysis Result kH/kD ≈ 1.0 Analysis->Result Conclusion Conclusion: C-H bond cleavage is NOT the rate-determining step. Result->Conclusion

Caption: Workflow for determining the KIE in benzene nitration.

Differentiating Sₙ1 and Sₙ2 Reactions using Secondary Kinetic Isotope Effects

In nucleophilic substitution reactions, a secondary kinetic isotope effect can help distinguish between a unimolecular (Sₙ1) and a bimolecular (Sₙ2) mechanism. This effect arises from changes in the hybridization of the carbon atom bearing the leaving group in the transition state.

Experimental Data: Secondary α-Deuterium Kinetic Isotope Effects
Reaction Type Substrate kH/kD per α-deuterium Interpretation
Sₙ2Benzyl tosylate + Thiophenoxide~1.02 - 1.04Small normal KIE, consistent with an Sₙ2 transition state where the α-carbon is sp²-like but still bonded to both nucleophile and leaving group.
Sₙ1t-Butyl chloride solvolysis~1.10 - 1.15Larger normal KIE, indicative of a transition state leading to a carbocation, where the α-carbon is rehybridizing from sp³ to sp².

This table compares the secondary α-deuterium KIEs for typical Sₙ1 and Sₙ2 reactions.

Experimental Protocol: Solvolysis of Benzyl Tosylate and its α-d₂ Analog

Objective: To measure the secondary kinetic isotope effect for the solvolysis of benzyl tosylate.

Materials:

  • Benzyl tosylate

  • α,α-Dideuteriobenzyl tosylate

  • Solvent (e.g., ethanol/water mixture)

  • Titrimetric setup or HPLC for monitoring the reaction progress

Procedure:

  • Separate kinetic runs are performed for the solvolysis of benzyl tosylate and its α-d₂ analog under identical conditions (solvent, temperature).

  • The rate of each reaction is monitored over time by measuring the disappearance of the starting material or the appearance of the product (e.g., by titrating the liberated toluenesulfonic acid).

  • The rate constants (kH and kD) for the protiated and deuterated substrates are determined from the kinetic data.

  • The secondary kinetic isotope effect (kH/kD) is calculated.

Visualizing the Transition States

G Transition States in Nucleophilic Substitution cluster_0 Sₙ2 Transition State cluster_1 Sₙ1 Transition State SN2_TS [Nu---C(sp²)---LG]‡ SN2_KIE kH/kD ≈ 1.02 - 1.04 SN2_TS->SN2_KIE SN1_TS [R---LG]‡ → R⁺ SN1_KIE kH/kD ≈ 1.10 - 1.15 SN1_TS->SN1_KIE

Caption: KIE differences in Sₙ1 and Sₙ2 transition states.

Confirming Concerted Nature of Pericyclic Reactions: The Claisen Rearrangement

The Claisen rearrangement is a[4][4]-sigmatropic rearrangement. Isotopic labeling with carbon-13 (¹³C) can provide definitive evidence for the concerted nature of this reaction, where bond breaking and bond-making occur simultaneously.

Experimental Data: ¹³C Labeling in the Claisen Rearrangement of Allyl Phenyl Ether
Reactant Expected Product (Concerted Mechanism) Observed Product
Allyl phenyl ether (with ¹³C at the γ-carbon of the allyl group)2-(Allyl-¹³C)-phenolThe ¹³C label is found exclusively at the benzylic carbon of the product.

This table shows that the position of the ¹³C label in the product is consistent with a concerted[4][4]-sigmatropic rearrangement.

Experimental Protocol: ¹³C Labeling in the Claisen Rearrangement

Objective: To trace the fate of a specific carbon atom during the Claisen rearrangement.

Materials:

  • Allyl bromide-¹³C

  • Phenol

  • Potassium carbonate

  • High-boiling solvent (e.g., diethylaniline)

  • ¹³C NMR spectrometer

Procedure:

  • Allyl phenyl ether with a ¹³C label at the γ-carbon of the allyl group is synthesized by reacting phenol with ¹³C-labeled allyl bromide.

  • The labeled allyl phenyl ether is heated in a high-boiling solvent to induce the Claisen rearrangement.

  • The product, 2-allylphenol, is isolated and purified.

  • The position of the ¹³C label in the product is determined using ¹³C NMR spectroscopy.

Visualizing the Rearrangement

G ¹³C Labeling in the Claisen Rearrangement Reactant Allyl Phenyl Ether (¹³C at γ-carbon) Transition_State Concerted [3,3]-Sigmatropic Transition State Reactant->Transition_State Product 2-(Allyl-¹³C)-phenol (¹³C at benzylic position) Transition_State->Product

Caption: Tracing the ¹³C label in the Claisen rearrangement.

References

Safety Operating Guide

Personal protective equipment for handling 6,6'-Dimethyl-3,3'-bipyridazine

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for 6,6'-Dimethyl-3,3'-bipyridazine

Personal Protective Equipment (PPE)

Appropriate PPE is the first line of defense against potential chemical exposure. The following table summarizes the recommended PPE for handling this compound, based on guidelines for similar pyridine and pyridazine-containing compounds.[1][2][3]

Body PartRecommended PPESpecifications & Best Practices
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended. Avoid latex gloves.[1] Always inspect gloves for tears or holes before use. Remove and dispose of gloves properly after handling the chemical.
Eyes Safety goggles or a face shieldUse chemical splash goggles that provide a complete seal around the eyes.[2] A face shield may be necessary when there is a significant risk of splashing.
Body Laboratory coatA flame-resistant lab coat should be worn to protect against skin contact and contamination of personal clothing.
Respiratory Fume hood or respiratorAlways handle this compound in a certified chemical fume hood to minimize inhalation of any dust or vapors.[1][2] If a fume hood is not available, a NIOSH-approved respirator with appropriate cartridges should be used.
Feet Closed-toe shoesLeather or other absorbent materials are not recommended. Chemical-resistant boots should be worn if there is a risk of spills.
Operational Plan: Handling and Storage

Handling:

  • Ventilation: Always work in a well-ventilated area, preferably a chemical fume hood, to minimize inhalation exposure.[1][2]

  • Avoid Contact: Take all necessary precautions to avoid direct contact with the skin, eyes, and clothing.

  • Hygienic Practices: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling the chemical.[1]

Storage:

  • Container: Store in a tightly sealed, properly labeled container.

  • Location: Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

  • Ignition Sources: Store away from heat, sparks, and open flames.[1][2]

Disposal Plan

All chemical waste must be disposed of in accordance with local, state, and federal regulations.

  • Waste Container: Collect waste this compound and any contaminated materials (e.g., gloves, absorbent pads) in a designated and clearly labeled hazardous waste container.

  • Disposal Vendor: Contact your institution's environmental health and safety department to arrange for pickup and disposal by a licensed hazardous waste disposal company.

Emergency Procedures
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention if irritation persists.[1]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

  • Spills: In case of a spill, evacuate the area. Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite or sand.[2] Collect the absorbed material into a sealed container for disposal.

Experimental Protocol Workflow

The following diagram illustrates a general workflow for a typical laboratory experiment involving the handling of this compound.

G Experimental Workflow for Handling this compound cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Cleanup & Disposal A Review Safety Data Sheet (or equivalent) B Don Appropriate PPE A->B C Prepare Work Area in Fume Hood B->C D Weigh/Measure Compound C->D E Perform Reaction/Procedure D->E F Monitor Experiment E->F G Quench Reaction (if necessary) F->G H Dispose of Waste in Designated Container G->H I Clean Glassware and Work Area H->I J Doff and Dispose of PPE I->J K K

Caption: A flowchart outlining the key steps for safely handling this compound in a laboratory setting.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6,6'-Dimethyl-3,3'-bipyridazine
Reactant of Route 2
Reactant of Route 2
6,6'-Dimethyl-3,3'-bipyridazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.